Technical Documentation Center

I-CBP 112 Hydrochloride Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: I-CBP 112 Hydrochloride Salt

Core Science & Biosynthesis

Foundational

Epigenetic Modulation via I-CBP 112 Hydrochloride: A Technical Guide to CBP/EP300 Bromodomain Inhibition

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist The epigenetic regulation of gene expression relies heavily on the dynamic "writing," "erasing," and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

The epigenetic regulation of gene expression relies heavily on the dynamic "writing," "erasing," and "reading" of histone modifications. CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300) are homologous histone acetyltransferases (HATs) that act as master transcriptional co-activators. Their embedded bromodomains function as epigenetic "readers," recognizing monoacetylated lysine residues on histone tails to anchor the transcription machinery to active chromatin.

1 (CAS: 2147701-33-3) is a highly potent, cell-permeable chemical probe developed to selectively interrupt this reading process[1]. This guide dissects the molecular mechanics, quantitative binding data, and self-validating experimental workflows necessary to utilize I-CBP 112 effectively in preclinical research.

Molecular Mechanism of Action (MoA)

The CBP and EP300 bromodomains consist of an approximately 110-amino-acid module that forms a deep, hydrophobic binding pocket specifically contoured for acetylated lysines (e.g., H3K18ac, H3K27ac)[2].

I-CBP 112 functions as an acetyl-lysine competitive protein-protein interaction (PPI) inhibitor . By structurally mimicking the acetylated lysine, I-CBP 112 occupies the bromodomain's binding pocket, effectively displacing CBP and EP300 from the chromatin interface[3]. This uncoupling deprives the local chromatin of the co-activator complex, leading to the targeted transcriptional repression of downstream genes. This mechanism is particularly critical in oncology, where CBP/EP300 drives the expression of oncogenes (like c-Myc) and multidrug resistance efflux pumps (like ABCC1 and ABCC10)[4].

MoA ICBP I-CBP 112 HCl CBP CBP/EP300 Bromodomain ICBP->CBP Competitive Inhibition Chromatin Chromatin Displacement CBP->Chromatin Uncoupling Histone Acetylated Lysine (H3K18ac / H3K27ac) Histone->CBP Native Binding Downstream Downregulation of Target Genes Chromatin->Downstream Transcriptional Repression

Mechanism of I-CBP 112 competitively inhibiting CBP/EP300 bromodomains to repress transcription.

Quantitative Pharmacodynamics & Selectivity Profiling

A fundamental tenet of chemical biology is that a probe is only as useful as its selectivity. Off-target binding—particularly to the closely related BET family of bromodomains (BRD2, BRD3, BRD4)—can result in severe confounding toxicity. 2 for CREBBP and EP300 over other bromodomain-containing proteins, exhibiting no significant cytotoxicity in U2OS cells at concentrations up to 50 μM[2].

Table 1: Quantitative Binding Affinity of I-CBP 112
Target ProteinAssay MethodologyIC50 / Affinity ValueReference Profile
CREBBP (CBP) AlphaScreen170 nM2[2]
CREBBP (CBP) Bio-Layer Interferometry (BLI)170 nM2[2]
CREBBP (CBP) Isothermal Titration Calorimetry (ITC)151 nM2[2]
EP300 (p300) Isothermal Titration Calorimetry (ITC)625 nM2[2]
CREBBP (CBP) Cellular FRAP Displacement~600 nM3[3]

Self-Validating Experimental Methodologies

As an Application Scientist, I mandate that epigenetic workflows must distinguish between true target engagement and assay artifacts. A single assay is never sufficient. Below is a self-validating, step-by-step system for evaluating I-CBP 112 from the biochemical level down to cellular phenotypes.

Workflow Step1 1. Recombinant CBP/EP300 Preparation & QC Step2 2. AlphaScreen / BLI Primary Binding Assay Step1->Step2 Validate purity Step3 3. ITC Thermodynamic Validation Step2->Step3 Rule out false positives Step4 4. Cellular Treatment (e.g., MDA-MB-231) Step3->Step4 Proceed to cell models Step5 5. RT-qPCR & Phenotypic Chemosensitization Step4->Step5 Assess target engagement

Step-by-step workflow from in vitro binding validation to cellular phenotypic chemosensitization.

Protocol 1: In Vitro Target Engagement (Orthogonal Validation)

Step 1: Primary Screening via AlphaScreen

  • Procedure: Incubate recombinant CBP bromodomain with a biotinylated acetyl-histone peptide and varying concentrations of I-CBP 112. Add streptavidin-coated Donor beads and anti-CBP Acceptor beads. Measure the luminescent signal at 520-620 nm.

  • Causality & Logic: AlphaScreen is selected for its high signal-to-noise ratio in PPIs. However, it is highly susceptible to false positives from singlet oxygen quenchers or colorimetric interference. Therefore, a secondary label-free assay is mandatory.

Step 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

  • Procedure: Titrate I-CBP 112 into a solution containing the CBP bromodomain within an ITC cell. Record the raw titration heats to generate binding isotherms.

  • Causality & Logic: 5[5]. If a compound shows AlphaScreen activity but lacks an ITC heat signature, it is an assay artifact. I-CBP 112 passes this self-validation checkpoint with an ITC IC50 of 151 nM, confirming true, thermodynamically driven target engagement[2].

Protocol 2: Cellular Chromatin Displacement & Functional Repression

Step 1: Fluorescence Recovery After Photobleaching (FRAP)

  • Procedure: Transfect U2OS cells with a GFP-tagged CBP bromodomain construct. Photobleach a specific nuclear region and measure the fluorescence recovery time in the presence of 1 μM I-CBP 112.

  • Causality & Logic: Biochemical affinity does not guarantee cellular permeability or nuclear access. and accelerates GFP recovery by preventing the bromodomain from anchoring to immobile chromatin, yielding a cellular IC50 of ~600 nM[3].

Step 2: Transcriptional Repression Assay (RT-qPCR)

  • Procedure: Treat MDA-MB-231 breast cancer cells with 10 μM I-CBP 112 for 72 hours. Extract total RNA, synthesize cDNA, and perform RT-qPCR for target genes ABCC1 and ABCC10, normalizing against ACTB and GAPDH.

  • Causality & Logic: Target engagement must translate into functional downstream effects. 4 confirms the functional displacement of CBP/EP300 from their respective gene promoters[4].

Therapeutic Applications & Phenotypic Outcomes

The rigorous validation of I-CBP 112 has unlocked several high-value therapeutic applications:

  • Reversal of Chemoresistance: By downregulating ABC efflux transporters (ABCC1, ABCC3, ABCC4, ABCC5, and ABCC10) at the transcriptional level,4. In lung cancer models, pre-treatment with I-CBP 112 shifted the IC50 of cisplatin by 78.2-fold and doxorubicin by 62.7-fold[4].

  • Leukemia Therapy: In hematological malignancies,2 significantly reduces the number of leukemia-initiating cells (LICs) and delays disease induction upon transplantation[2].

  • Cellular Reprogramming: Beyond oncology, transient inhibition of CBP/EP300 bromodomains early in the reprogramming process has been shown to6 by actively suppressing somatic-specific gene expression[6].

References

  • I-CBP 112 Evaluation Sample - CBP/EP300 Bromodomain Inhibitor | APExBIO | 2

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs | PMC / NIH | 4

  • I-CBP 112 | CAS 1640282-31-0 | I-CBP112 | Tocris Bioscience |

  • Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming | NIH | 6

  • I-CBP112HydrochlorideSalt | C27H37ClN2O5 | CID 132285145 | PubChem - NIH |1

  • I-CBP112 displaces the CBP bromodomain from chromatin | ResearchGate | 3

  • In vitro characterization of I-CBP112 | ResearchGate | 5

Sources

Exploratory

Epigenetic Targeting of EP300/CREBBP with I-CBP 112 Hydrochloride: Mechanisms, Applications, and Experimental Workflows

Executive Summary The epigenetic regulation of gene expression is fundamentally governed by the dynamic interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs). Among the most critical transc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epigenetic regulation of gene expression is fundamentally governed by the dynamic interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs). Among the most critical transcriptional co-activators in this network are the closely related paralogs p300 (EP300) and CBP (CREBBP). Dysregulation, mutation, or chromosomal translocations involving EP300/CREBBP are well-documented drivers in various malignancies, including acute myeloid leukemia (AML) and multiple myeloma.

I-CBP 112 hydrochloride (CAS: 1640282-31-0) has emerged as a highly potent, selective, and cell-permeable small-molecule chemical probe. Developed by the Structural Genomics Consortium (SGC), it competitively targets the bromodomains of EP300 and CREBBP [1]. Unlike traditional inhibitors that merely block protein-protein interactions, I-CBP 112 exhibits a unique allosteric pharmacology: it displaces the bromodomain from acetylated lysine residues while paradoxically stimulating the HAT domain's catalytic activity on nucleosomal substrates [2]. This whitepaper provides an in-depth mechanistic analysis, outlines its key therapeutic applications, and establishes standardized, self-validating experimental workflows for researchers.

Molecular Profile & Biochemical Data

I-CBP 112 is an acetyl-lysine mimetic oxazepine derivative. Its structural design allows it to dock deeply into the hydrophobic pocket of the EP300/CREBBP bromodomains, displacing them from their native chromatin targets. Crucially, I-CBP 112 demonstrates marked selectivity over other bromodomain-containing proteins, such as the BET family (BRD2, BRD3, BRD4), ATAD2, and BAZ2B, ensuring that experimental phenotypes are strictly driven by EP300/CREBBP modulation [3].

Table 1: Biochemical and Cellular Profiling of I-CBP 112
Target / ParameterAssay TypeValue / IC50Causality / Significance
CREBBP (CBP) AlphaScreen / BLI~142 - 170 nMHigh-affinity competitive binding to the bromodomain pocket.
EP300 (p300) Isothermal Titration Calorimetry~625 nMSlightly lower affinity than CBP, but highly effective in cellular assays.
BET Family (BRD4) Thermal Shift / ITC> 10 μMEnsures phenotypic outcomes are distinct from BET inhibition.
U2OS Cells Cell Viability (Cytotoxicity)> 50 μMEstablishes a non-toxic baseline; proves anti-leukemic effects are target-specific rather than general cytotoxicity.

The Mechanistic Paradigm: Dual-Action Epigenetic Modulation

The pharmacological profile of I-CBP 112 is highly unusual and represents a paradigm shift in how we approach epigenetic inhibition.

1. Acetyl-Lysine Competitive Inhibition: The primary function of I-CBP 112 is to act as an acetyl-lysine competitive protein-protein interaction (PPI) inhibitor. By occupying the bromodomain, it prevents EP300/CREBBP from "reading" acetylated histones, thereby displacing the co-activator complex from specific enhancer and promoter regions [3].

2. Paradoxical Nucleosomal HAT Stimulation: While I-CBP 112 blocks the bromodomain's reading function, biochemical assays reveal that it simultaneously stimulates nucleosome acetylation by up to 3-fold [2]. Mass spectrometry confirms that I-CBP 112 specifically hyperacetylates Lysine 18 of histone H3 (H3K18ac). Causality: This is not a direct action on the HAT domain. Instead, I-CBP 112 triggers an allosteric conformational change transmitted through the RING/PHD region to the HAT domain. This effect is strictly nucleosome-dependent (it does not occur with isolated histone H3 substrates) and is unique to I-CBP 112; other inhibitors like CBP30 do not induce this HAT stimulation [2].

G ICBP I-CBP 112 Hydrochloride BRD EP300/CREBBP Bromodomain ICBP->BRD Competitive Binding (IC50 ~170 nM) HAT HAT Domain Allosteric Stimulation ICBP->HAT Allosteric Effect (RING/PHD Region) AcLys Acetyl-Lysine Recognition (Blocked) BRD->AcLys Inhibits GeneRep Target Gene Modulation (IRF4/MYC Repression) AcLys->GeneRep Chromatin Remodeling H3K18 H3K18 Hyperacetylation (Nucleosomes) HAT->H3K18 Catalyzes H3K18->GeneRep Transcriptional Shift

Mechanistic pathway of I-CBP 112 targeting EP300/CREBBP, highlighting HAT stimulation and gene repression.

Key Therapeutic Applications

A. Oncology: Targeting the IRF4/MYC Axis in Hematological Malignancies

In multiple myeloma and acute leukemias (e.g., MLL-AF9+ AML), cell survival is heavily dependent on the IRF4 transcription factor and its downstream target, c-MYC. I-CBP 112 directly suppresses the transcription of IRF4 by evicting EP300/CREBBP from its super-enhancers. This leads to profound cell cycle arrest and apoptosis in myeloma cells, effectively collapsing the oncogenic IRF4/MYC network [4]. Furthermore, pre-treatment of MLL-AF9+ murine AML blasts with I-CBP 112 significantly reduces the number of leukemia-initiating cells (LICs) and delays disease induction in vivo [3].

B. Overcoming Multidrug Resistance (ABC Transporters)

A major hurdle in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux drugs from cancer cells. I-CBP 112 has been shown to repress key ABC transporters (ABCC1, ABCC3, ABCC10) in breast, lung, and hepatic cancer models [5]. Causality: I-CBP 112 induces the recruitment of Lysine-specific demethylase 1 (LSD1) to ABC gene promoters. LSD1 removes transcription-promoting histone marks (like H3K4me3), leading to chromatin condensation and gene silencing. This mechanism drastically sensitizes resistant cells to chemotherapeutics like doxorubicin and paclitaxel [5].

C. Stem Cell Reprogramming

In regenerative medicine, I-CBP 112 is utilized to accelerate the generation of induced pluripotent stem cells (iPSCs). When applied during the early stages of reprogramming (Days 1-6 post-OSKM transduction), I-CBP 112 facilitates the rapid downregulation of somatic-specific genes, significantly increasing the yield and size of Tra-1-60 positive iPSC colonies.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducible results, the following protocols establish a self-validating system for utilizing I-CBP 112 in vitro.

Protocol 1: Reagent Preparation and Storage

The hydrophobic nature of I-CBP 112 requires precise handling to maintain stability and bioavailability.

  • Stock Solution: Dissolve I-CBP 112 hydrochloride powder in anhydrous, sterile DMSO to create a 10 mM or 25 mg/mL stock solution.

    • Troubleshooting: If precipitation occurs, warm the tube to 37°C for 10 minutes and sonicate briefly.

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years, or -20°C for up to 1 year.

  • In Vivo Formulation (Optional): For animal models, DMSO concentrations must be minimized. Formulate the working solution by adding 10% DMSO stock to 40% PEG300, 5% Tween-80, and 45% Saline. Causality: PEG300 and Tween-80 act as surfactants to keep the hydrophobic oxazepine core in suspension within the aqueous saline environment.

Protocol 2: In Vitro Cell Viability and Clonogenic Assay

This protocol is designed to evaluate the target-specific anti-proliferative effects of I-CBP 112 while controlling for non-specific cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., MLL-AF9+ AML cells) and control cells (e.g., U2OS osteosarcoma cells) in 96-well plates at a density of 2×103 cells/well in appropriate media.

  • Compound Treatment: Treat cells with a serial dilution of I-CBP 112 ranging from 0.1 μM to 50 μM.

    • Self-Validating Controls: Include a DMSO vehicle control (matched to the highest DMSO concentration used, typically <0.1%). Include CBP30 as a comparative control, as it inhibits the bromodomain but does not stimulate HAT activity [2].

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Viability Readout: Utilize a Resazurin-based assay or Cell Counting Kit-8 (CCK-8). Measure absorbance/fluorescence to calculate the IC50.

  • Downstream Validation: Harvest cells treated at the IC50 concentration. Perform Western blotting for H3K18ac (to confirm allosteric HAT stimulation) and c-MYC/IRF4 (to confirm transcriptional repression).

W Prep 1. Stock Preparation (>10 mM in DMSO) Seed 2. Cell Seeding (e.g., U2OS, MLL-AF9+) Prep->Seed Treat 3. I-CBP 112 Treatment (0.1 - 50 μM) Seed->Treat Incubate 4. Incubation (48 - 72 hours) Treat->Incubate Analyze 5. Downstream Analysis (WB, Flow, Clonogenic) Incubate->Analyze

Standardized in vitro experimental workflow for evaluating I-CBP 112 efficacy and cytotoxicity.

Conclusion

I-CBP 112 hydrochloride represents a highly sophisticated tool for epigenetic research. By decoupling the bromodomain reading function from the HAT catalytic function of EP300/CREBBP, it allows researchers to dissect complex transcriptional networks. Its ability to selectively induce apoptosis in IRF4-dependent malignancies and overcome ABC-transporter-mediated drug resistance positions it as a critical compound for both basic molecular biology and preclinical drug development.

References

  • Picaud S, Fedorov O, Thanasopoulou A, et al. "Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy." Cancer Research. 2015;75(23):5106-5119.[Link]

  • Zucconi BE, Luef B, Xu W, et al. "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." Biochemistry. 2016;55(27):3727-3734.[Link]

  • Conery AR, Centore RC, Neiss A, et al. "Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma." eLife. 2016;5:e10483. [Link]

  • Strachowska M, Gronkowska K, Michlewska S, Robaszkiewicz A. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." Cancers (Basel). 2021;13(18):4614.[Link]

Foundational

Epigenetic Targeting in Leukemia: An In-Depth Technical Guide to the In Vitro Effects of I-CBP 112 Hydrochloride

Executive Summary The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators implicated in recurrent leukemia-associated chromosomal translocations[1]. While trad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators implicated in recurrent leukemia-associated chromosomal translocations[1]. While traditional therapeutic strategies have focused on catalytic HAT inhibition, targeting the chromatin-reading bromodomains (BRDs) of CBP/p300 offers a highly selective, druggable alternative. I-CBP 112 hydrochloride is a potent, acetyl-lysine competitive protein-protein interaction inhibitor specifically designed to target the CBP/p300 bromodomains[2].

This technical whitepaper synthesizes the mechanistic causality, quantitative pharmacodynamics, and validated in vitro protocols for utilizing I-CBP 112 in leukemia models. By acting as an epigenetic modulator rather than a direct cytotoxin, I-CBP 112 impairs the aberrant self-renewal of leukemia-initiating cells (LICs) and sensitizes them to standard chemotherapies[1].

Mechanistic Causality: Bromodomain Inhibition vs. Catalytic Inhibition

CBP and p300 function as massive scaffold proteins that regulate gene expression through two primary mechanisms: their catalytic HAT domain (which acetylates histone tails) and their bromodomain (which "reads" acetylated lysines, such as H3K27ac, to anchor the complex to active enhancers)[1].

The Causality of Epigenetic Targeting: Historically, HAT inhibitors have suffered from poor bioavailability and off-target toxicity due to the highly conserved nature of catalytic pockets. I-CBP 112 circumvents this by competitively binding the hydrophobic pocket of the CBP/p300 bromodomain[1].

  • Structural Consequence: I-CBP 112 displaces the bromodomain from acetylated histones. Interestingly, CBP remains bound to chromatin overall (likely tethered by other domains or transcription factors), but its ability to dynamically drive the transcription of oncogenes (e.g., MYC) is severely attenuated[1].

  • Phenotypic Consequence: In MLL-AF9+ acute myeloid leukemia (AML) cells, this transcriptional attenuation leads to cellular differentiation and a loss of clonogenic growth potential, without inducing immediate, widespread apoptosis[1]. Furthermore, I-CBP 112 has been shown to downregulate the transcription of key ABC transporters (e.g., ABCC1, ABCC3), effectively dismantling the cancer cell's multidrug efflux machinery[3].

MOA H3K27ac Acetylated Chromatin (H3K27ac) CBP CBP/p300 Co-activator (Bromodomain) H3K27ac->CBP Recruits TF Oncogenic TFs (e.g., MLL-AF9) CBP->TF Co-activates ICBP I-CBP 112 (Competitive Inhibitor) ICBP->CBP Blocks BRD GeneExp Leukemia Gene Expression (Self-renewal) ICBP->GeneExp Attenuates Diff Cellular Differentiation & Growth Arrest ICBP->Diff Induces TF->GeneExp Drives

Mechanism of I-CBP 112 disrupting CBP/p300-mediated oncogenic transcription in leukemia.

Quantitative Pharmacodynamics

The hydrochloride salt formulation of I-CBP 112 is utilized in vitro to enhance aqueous solubility during media preparation, ensuring uniform distribution and reliable dose-response kinetics[2]. The table below summarizes the critical binding affinities and cellular metrics validated in preclinical studies.

Pharmacodynamic ParameterTargetValueAssay MethodologySource
Dissociation Constant ( Kd​ ) CBP Bromodomain142 nMIsothermal Titration Calorimetry (ITC)[2]
Dissociation Constant ( Kd​ ) p300 Bromodomain625 nMIsothermal Titration Calorimetry (ITC)[2]
Inhibitory Concentration ( IC50​ ) CBP Bromodomain151 - 170 nMAlphaScreen / ITC[4]
Cellular Cytotoxicity ( GI50​ ) U2OS / MCF7 Cells> 50 μ MCell Viability Assay[4],[5]

Note: The exceptionally high GI50​ in non-leukemic cell lines (>50 μ M) highlights the compound's low general cytotoxicity, reinforcing its specific role as an epigenetic modulator rather than a broad-spectrum poison[4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They explicitly outline the causality behind each methodological choice when evaluating I-CBP 112 in vitro.

Protocol A: Leukemic Colony-Forming Unit (CFU) Assay

Purpose: To evaluate the impact of I-CBP 112 on the leukemia-initiating potential and self-renewal of MLL-AF9+ AML blasts[1]. Causality of Design: Liquid cultures measure bulk proliferation, which is heavily skewed by rapidly dividing transit-amplifying cells. By forcing cells into a semi-solid methylcellulose matrix, we strictly select for true leukemia-initiating cells capable of anchorage-independent clonal expansion.

  • Preparation: Reconstitute I-CBP 112 hydrochloride in DMSO to a 10 mM stock. Tip: Warm to 37°C for 10 minutes to ensure complete dissolution before aliquoting[4].

  • Matrix Formulation: Prepare MethoCult™ (or equivalent methylcellulose medium) supplemented with appropriate murine or human cytokines (e.g., IL-3, IL-6, SCF).

  • Treatment: Spike the methylcellulose with I-CBP 112 to achieve final working concentrations (e.g., 1 μ M, 3 μ M, 10 μ M)[4]. Include a vehicle control (DMSO 0.1% v/v).

  • Seeding: Plate MLL-AF9+ AML cells at a low density (e.g., 500 cells/mL) to ensure distinct colony formation.

  • Incubation: Incubate at 37°C, 5% CO2​ for 7–10 days.

  • Validation Checkpoint: Before counting, verify that the vehicle control plates exhibit robust, dense colony formation. A failure here invalidates the assay. Score colonies containing >50 cells. I-CBP 112 treatment should yield a dose-dependent reduction in colony number and size[2].

Protocol B: Epigenetic Sensitization and Synergy Assay

Purpose: To quantify the synergistic cytotoxic effects of I-CBP 112 when combined with BET bromodomain inhibitors (e.g., JQ1) or standard genotoxic agents (e.g., doxorubicin)[1]. Causality of Design: Epigenetic modifiers do not kill cells immediately. They require multiple cell divisions to deplete oncogenic transcripts and proteins (such as multidrug efflux pumps[3]). Therefore, a 72-hour pre-incubation phase is mandatory to "prime" the chromatin landscape before the secondary cytotoxic challenge.

  • Cell Seeding: Plate human or murine leukemic cells in 96-well plates at 1×104 cells/well in log-phase growth.

  • Epigenetic Priming: Add I-CBP 112 (e.g., 3 μ M) and incubate for 72 hours[4].

  • Cytotoxic Challenge: Following the priming phase, add a dose-matrix of the secondary agent (e.g., JQ1 or doxorubicin) across the plate.

  • Secondary Incubation: Incubate for an additional 48 hours.

  • Viability Readout: Add Resazurin or CellTiter-Glo® reagent. Measure fluorescence/luminescence to determine the fraction of affected cells.

  • Synergy Calculation: Utilize the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates true synergy[1].

Workflow Step1 Culture MLL-AF9+ AML Blasts Step2 Pre-treat I-CBP 112 (72h Incubation) Step1->Step2 Step3 Add Cytotoxin (JQ1 / Doxorubicin) Step2->Step3 Step4 Incubate 48h (Epigenetic Synergy) Step3->Step4 Step5 Viability Assay & CI Calculation Step4->Step5

Step-by-step workflow for the I-CBP 112 epigenetic sensitization and synergy assay.

Conclusion & Translational Outlook

The in vitro application of I-CBP 112 hydrochloride demonstrates that targeting the reader domain of CBP/p300 is a highly effective strategy for dismantling the oncogenic transcriptional networks in leukemia[1]. By inducing cellular differentiation and downregulating resistance mechanisms (such as ABC transporters[3]), I-CBP 112 serves as a powerful epigenetic primer. Its proven synergy with BET inhibitors (JQ1) and anthracyclines (doxorubicin) provides a strong mechanistic rationale for combinatorial treatment strategies in refractory hematological malignancies[2],[1].

References

  • Picaud S, et al. "Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy." Cancer Research, 2015 Dec 1;75(23):5106-5119. Available at:[Link]

  • Wawro M, et al. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." Cancers (Basel), 2021. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of I-CBP 112 Hydrochloride Salt in DMSO

Introduction and Mechanistic Overview I-CBP 112 is a highly potent, selective, and cell-permeable inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains. By acting as an acetyl-lysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

I-CBP 112 is a highly potent, selective, and cell-permeable inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains. By acting as an acetyl-lysine competitive protein-protein interaction inhibitor, it displaces CBP/p300 from acetylated histones, thereby modulating downstream epigenetic signaling[1].

In recent oncological and drug-development research, I-CBP 112 has demonstrated the ability to downregulate the transcription of key ATP-binding cassette (ABC) transporters (such as ABCC1, ABCC3, and ABCC10). This transcriptional repression reverses multidrug resistance, effectively sensitizing cancer cells to standard chemotherapeutics like doxorubicin and cisplatin[2].

Pathway ICBP I-CBP 112 (HCl) CBP CBP/p300 Bromodomain ICBP->CBP Inhibits Chemo Chemosensitization ICBP->Chemo Induces AcK Acetylated Histones CBP->AcK Binds Transcription ABC Transporter Expression AcK->Transcription Promotes Transcription->Chemo Prevents

Fig 1: I-CBP 112 mechanism: inhibiting CBP/p300 to downregulate ABC transporters and sensitize cells.

Physicochemical Properties

Understanding the exact salt form of your compound is critical for accurate molarity calculations. The hydrochloride (HCl) salt form of I-CBP 112 is frequently utilized for its enhanced solid-state stability compared to the free base.

PropertyValue
Product Name I-CBP 112 Hydrochloride Salt
CAS Number 2147701-33-3 (HCl salt) / 1640282-31-0 (Free base)
Molecular Formula C₂₇H₃₆N₂O₅ • HCl
Molecular Weight 505.04 g/mol
Target CBP/p300 Bromodomain
Solubility (DMSO) Soluble (Requires optimization for >10 mM)

Causality Note: While the free base of I-CBP 112 is readily soluble up to 100 mM in Dimethyl Sulfoxide (DMSO), the HCl salt can exhibit slower dissolution kinetics. Furthermore, HCl salts are inherently hygroscopic. Exposure to ambient humidity allows water absorption, which can lead to compound degradation or premature precipitation when introduced to non-aqueous solvents like DMSO.

Reconstitution Protocol: Dissolving in DMSO

To ensure a self-validating and reproducible system, this protocol utilizes anhydrous DMSO and controlled mechanical agitation to achieve complete dissolution without thermal degradation.

Workflow Vial 1. Equilibrate & Centrifuge I-CBP 112 HCl Vial Calc 2. Calculate Volume (e.g., 1.98 mL for 1 mM / 1 mg) Vial->Calc Add 3. Add Anhydrous DMSO (≥99.9% Purity) Calc->Add Mix 4. Vortex & Sonicate (Until Optically Clear) Add->Mix Aliquot 5. Aliquot (Single-use volumes) Mix->Aliquot Store 6. Store at -20°C to -80°C (Desiccated, Dark) Aliquot->Store

Fig 2: Step-by-step reconstitution workflow for I-CBP 112 hydrochloride salt in anhydrous DMSO.

Materials Required
  • I-CBP 112 hydrochloride salt (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Precision micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (sonicator)

  • Sterile, low-bind microcentrifuge tubes (amber or foil-wrapped)

Step-by-Step Dissolution Workflow
  • Equilibration: Allow the sealed vial of I-CBP 112 HCl to equilibrate to room temperature (RT) for at least 30 minutes before opening.

    • Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. This compromises the anhydrous environment and can lead to compound hydrolysis.

  • Centrifugation: Briefly centrifuge the vial at low speed (e.g., 10,000 × g for 10 seconds) to ensure all powder is collected at the bottom, preventing loss of material caught in the cap threads.

  • Volume Calculation: Determine the volume of anhydrous DMSO required based on your starting mass. Refer to the Reconstitution Dilution Table below.

  • Solvent Addition: Pipette the calculated volume of anhydrous DMSO directly into the vial.

  • Agitation: Vortex the solution gently for 30–60 seconds.

  • Sonication: If the solution is not entirely clear, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes.

    • Scientific Rationale: Hydrochloride salts of complex organic molecules form tight crystalline lattices that dissolve slower than their free base counterparts in aprotic solvents. Sonication provides acoustic cavitation to break these lattices without applying excessive heat that could degrade the bromodomain inhibitor.

  • Visual Validation: Hold the vial against a light source. Ensure there are no undissolved particulates or striations. The solution must be completely optically clear.

Reconstitution Dilution Table

Use the following table to determine the exact volume of DMSO required to achieve standard stock concentrations for I-CBP 112 Hydrochloride Salt (MW = 505.04 g/mol ) .

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 1.980 mL (1980 µL)9.900 mL19.800 mL
5 mM 0.396 mL (396 µL)1.980 mL3.960 mL
10 mM 0.198 mL (198 µL)0.990 mL1.980 mL

(Formula used: Volume in mL = Mass in mg / [Concentration in mM × Molecular Weight in g/mol ] × 1000)

Storage and Stability Guidelines

  • Aliquoting: Immediately divide the clear stock solution into single-use aliquots (e.g., 10 µL or 20 µL) in tightly sealed, low-bind tubes.

    • Scientific Rationale: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture into the hygroscopic DMSO, drastically reducing the inhibitor's efficacy over time.

  • Temperature: Store aliquots at -20°C for short-to-medium term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Light Protection: I-CBP 112 contains light-sensitive moieties. Keep tubes in the dark or use amber-colored microcentrifuge tubes.

In Vitro Assay Preparation (Aqueous Dilution)

When preparing working solutions for cell culture (e.g., treating MDA-MB-231 breast cancer cells) or biochemical assays:

  • Buffer Dilution: Dilute the DMSO stock into the assay buffer or culture medium immediately before use to prevent precipitation in aqueous environments.

  • DMSO Tolerance Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) . Higher concentrations of DMSO induce solvent-mediated cytotoxicity and off-target transcriptional effects that confound epigenetic readings.

    • Example: To achieve a 10 µM final assay concentration, diluting a 10 mM stock 1:1000 yields exactly 0.1% DMSO.

References

  • NIH / PubChem. "I-CBP112HydrochlorideSalt | C27H37ClN2O5 | CID 132285145." National Center for Biotechnology Information. Available at:[Link]

  • NIH / PubChem. "I-Cbp112 | C27H36N2O5 | CID 90488984." National Center for Biotechnology Information. Available at:[Link]

  • PMC / National Library of Medicine. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." Cancers (Basel). 2021 Sep; 13(18): 4614. Available at:[Link]

Sources

Application

I-CBP 112 hydrochloride salt in vivo dosing protocol for mice

Application Note & Protocol: In Vivo Dosing Strategy and Pharmacodynamic Validation of I-CBP 112 in Murine Models Executive Summary I-CBP 112 is a highly selective, acetyl-lysine competitive protein-protein interaction i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: In Vivo Dosing Strategy and Pharmacodynamic Validation of I-CBP 112 in Murine Models

Executive Summary

I-CBP 112 is a highly selective, acetyl-lysine competitive protein-protein interaction inhibitor targeting the bromodomains of the histone acetyltransferases CBP (CREB-binding protein) and p300. Unlike traditional enzymatic inhibitors, I-CBP 112 exhibits a unique pharmacological profile: while it blocks the bromodomain reader function, it allosterically stimulates the catalytic HAT activity of p300/CBP on nucleosomal substrates. This application note provides a comprehensive, self-validating in vivo protocol for formulating, administering, and validating I-CBP 112 in murine cancer models, synthesizing pharmacokinetic realities with robust formulation engineering.

Mechanistic Rationale: The Pharmacological Paradox

To deploy I-CBP 112 effectively, researchers must understand the causality behind its molecular behavior. CBP and p300 are multidomain epigenetic regulators. I-CBP 112 binds to the conserved bromodomain with nanomolar affinity, displacing it from acetylated lysine residues on chromatin[1].

However, binding to the bromodomain induces an allosteric conformational shift that hyperactivates the adjacent HAT domain. Consequently, I-CBP 112 specifically stimulates the acetylation of histone H3 at Lysine 18 (H3K18ac) and Lysine 23 (H3K23ac) by up to 3-fold in nucleosomes[2]. This targeted hyperacetylation alters chromatin topology, repressing oncogenic drivers like MYC and ABC transporters (ABCC1, ABCC10), thereby impairing leukemic self-renewal and sensitizing solid tumors to chemotherapy[3].

MoA ICBP I-CBP 112 (Bromodomain Ligand) CBP CBP/p300 Core (Bromodomain) ICBP->CBP Competitive Binding HAT HAT Domain (Allosteric Activation) CBP->HAT Conformational Change H3K18 Histone H3K18 (Hyperacetylation) HAT->H3K18 Substrate Catalysis Gene Chromatin State (Transcriptional Shift) H3K18->Gene Epigenetic Regulation

Mechanism of Action: I-CBP 112 binding induces allosteric HAT activation and H3K18 hyperacetylation.

Pharmacokinetic Profiling & Dosing Strategy

The in vivo deployment of I-CBP 112 requires navigating its modest pharmacokinetic (PK) properties. Intravenous (IV) administration results in rapid systemic clearance. Therefore, Intraperitoneal (IP) administration is the gold standard for murine models, providing a moderate, sustained systemic exposure sufficient for target engagement[4].

Table 1: Pharmacokinetic Parameters of I-CBP 112 in Mice

Route of Administration Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) Half-life (t½) Bioavailability (F%)
Intravenous (IV) 1.2 N/A (Rapid Clearance) ~336 < 0.5 h 100%

| Intraperitoneal (IP) | 3.0 | 590 ± 346 | 384 | 0.6 ± 0.1 h | ~114% (Relative) |

Data synthesized from preclinical evaluations in murine leukemia models[4].

Dosing Rationale: Due to the short half-life (~0.6 hours), maintaining therapeutic pressure requires frequent dosing. Standard efficacy studies utilize 3.0 to 5.0 mg/kg administered via IP injection either daily or every other day (QOD) for 14 to 21 days[5].

Formulation Engineering

I-CBP 112 is highly lipophilic. Administering it in pure aqueous buffers will result in immediate precipitation, nullifying bioavailability and causing localized peritoneal toxicity. To ensure a self-validating protocol, the vehicle must act as a thermodynamic bridge, keeping the compound in solution upon injection into the aqueous peritoneal cavity.

Table 2: Validated Formulation Matrices for I-CBP 112 (Yields ≥ 2.5 mg/mL)

Component Protocol A (Co-solvent System) Protocol B (Cyclodextrin System) Protocol C (Lipid System)
Primary Solvent 10% DMSO 10% DMSO 10% DMSO
Surfactant/Carrier 40% PEG300 + 5% Tween-80 90% (20% SBE-β-CD in Saline) 90% Corn Oil
Aqueous Diluent 45% Saline None (Included in carrier) None

| Best Use Case | Rapid systemic absorption | Sustained release, low toxicity | Long-term continuous dosing |

Note: Protocol A is highly recommended for IP injections as it balances rapid absorption with excellent solubility[6].

Step-by-Step Execution Protocol

Workflow Prep Phase 1: Formulation Engineering Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Target Concentration: 1.0 - 2.5 mg/mL Dose Phase 2: In Vivo Administration Route: Intraperitoneal (IP) Injection Dose: 3.0 - 5.0 mg/kg (Daily or QOD) Prep->Dose Monitor Phase 3: Phenotypic Monitoring Metrics: Tumor Volume, Body Weight, Toxicity Signs Duration: 14 - 21 Days Dose->Monitor Tissue Phase 4: Tissue Procurement Harvest: Tumor Excision, Spleen, Blood Plasma Storage: Snap-frozen in LN2 Monitor->Tissue Assay Phase 5: Pharmacodynamic Validation Assays: Western Blot (H3K18ac), qPCR (MYC/ABCC1) Goal: Confirm Target Engagement Tissue->Assay

In Vivo Workflow: From formulation engineering to pharmacodynamic target validation.

Phase I: Reagent Preparation (Using Protocol A)

Objective: Prepare a 1.0 mg/mL working solution for a 5 mg/kg dose in a 20g mouse (requires 100 µL injection volume).

  • Stock Preparation: Dissolve I-CBP 112 powder in 100% anhydrous DMSO to create a 10.0 mg/mL master stock. Vortex until completely clear. (Causality: DMSO disrupts the crystalline lattice of the hydrophobic salt).

  • Co-Solvent Addition: To 100 µL of the DMSO stock, add 400 µL of PEG300. Vortex vigorously for 30 seconds. (Causality: PEG300 acts as a miscible co-solvent, preventing aggregation).

  • Surfactant Integration: Add 50 µL of Tween-80 to the mixture. Sonicate for 1 minute. (Causality: Tween-80 forms micelles that will encapsulate the drug during aqueous dilution).

  • Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing. The final solution should be completely transparent. Do not store working solutions; prepare fresh daily.

Phase II: Animal Administration
  • Subject Preparation: Weigh mice daily to adjust dosing volumes dynamically. A 20g mouse receiving 5 mg/kg requires 0.1 mg of drug (100 µL of the 1.0 mg/mL working solution).

  • IP Injection: Restrain the mouse securely, exposing the ventral abdomen. Tilt the mouse head-down at a 30-degree angle to displace organs cranially.

  • Delivery: Insert a 27G needle into the lower right quadrant of the abdomen at a 15-degree angle. Aspirate slightly to ensure no organ puncture, then inject the 100 µL volume smoothly.

  • Schedule: Administer daily or QOD for up to 21 days, alternating injection sides (left/right) to prevent localized peritoneal irritation[5].

Phase III: Pharmacodynamic Validation (Self-Validating Step)

A robust in vivo protocol must prove that the drug reached the tumor and engaged its target. Because I-CBP 112 allosterically activates p300/CBP, H3K18 hyperacetylation is the definitive biomarker of target engagement [2].

  • Tissue Harvesting: At the study endpoint (or 2 hours post-final dose for acute PK/PD correlation), euthanize the mice and rapidly excise the tumor. Snap-freeze half the tumor in liquid nitrogen for protein extraction.

  • Chromatin Extraction: Homogenize the tumor tissue and perform a nuclear extraction to isolate chromatin-bound proteins.

  • Western Blotting: Resolve the lysates on an SDS-PAGE gel. Probe with anti-H3K18ac primary antibodies (and total H3 as a loading control).

  • Validation: A successful I-CBP 112 dosing regimen will show a 2- to 3-fold increase in H3K18ac in the treated cohort compared to the vehicle control[2].

Expected Outcomes & Troubleshooting

  • Precipitation in Syringe: If the formulation turns cloudy upon drawing into the syringe, the ambient temperature may be too low, causing PEG300 to increase in viscosity. Warm the solution to 37°C in a water bath for 5 minutes prior to injection.

  • Lack of Efficacy (Tumor Growth Unchecked): Given the rapid clearance of I-CBP 112[4], a once-daily IP dose may not maintain sufficient steady-state concentrations in aggressive xenografts. Consider shifting to a twice-daily (BID) dosing schedule or utilizing the Corn Oil formulation (Protocol C) to slow absorption and extend the half-life.

  • Synergistic Applications: I-CBP 112 is highly effective when used as a sensitizer. If monotherapy yields marginal tumor regression, consider combinatorial protocols with BET bromodomain inhibitors (e.g., JQ1) or standard chemotherapeutics (e.g., doxorubicin), as I-CBP 112 fundamentally alters chromatin accessibility to these agents[1][3].

References

  • Zucconi, B. E., et al. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry, 55(27), 3727-3734. Available at:[Link]

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106-5119. Available at:[Link]

  • Wawro, M., et al. (2025). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. International Journal of Molecular Sciences. Available at:[Link]

  • Jin, Y., et al. (2024). Discovery of a peptide proteolysis-targeting chimera (PROTAC) drug of p300 for prostate cancer therapy. European Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Notes and Protocols for I-CBP112 Hydrochloride Salt in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of I-CBP112 hydrochloride salt in cell culture. This document outlines the mechanism of act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of I-CBP112 hydrochloride salt in cell culture. This document outlines the mechanism of action, provides detailed protocols for its application, and offers insights into data interpretation, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

I-CBP112 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the highly homologous p300 protein.[1][2] These two proteins are critical transcriptional co-activators that function as histone acetyltransferases (HATs), playing a pivotal role in the regulation of gene expression.[3][4] By binding to acetylated lysine residues on histones and other proteins, the bromodomains of CBP and p300 are crucial for their recruitment to chromatin and subsequent transcriptional activation.[3][4]

Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer.[3][5] I-CBP112 acts as an acetyl-lysine competitive inhibitor, binding to the CBP and p300 bromodomains with high affinity, thereby displacing them from their acetylated histone binding partners.[6][7] Interestingly, studies have shown that I-CBP112 can paradoxically enhance p300/CBP-mediated acetylation of specific histone residues, notably Histone H3 at lysine 18 (H3K18ac).[3][8] This suggests a complex allosteric modulation of the enzyme's activity. The compound has demonstrated anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia and prostate cancer, often in the low micromolar range.[8]

Mechanism of Action: A Dual Role

I-CBP112's interaction with CBP/p300 is multifaceted. While it competitively inhibits the bromodomain's recognition of acetylated lysines, it can also allosterically stimulate the HAT activity of the full-length p300/CBP protein, particularly towards nucleosomal substrates.[3][8] This leads to a specific increase in H3K18 and H3K23 acetylation.[3] This dual action makes I-CBP112 a valuable tool for dissecting the intricate roles of CBP/p300 in gene regulation and disease.

I-CBP112_Mechanism_of_Action cluster_0 Cellular Environment I_CBP112 I-CBP112 Bromodomain Bromodomain I_CBP112->Bromodomain Binds & Inhibits (Competitive) HAT_Domain HAT Domain I_CBP112->HAT_Domain Allosterically Stimulates CBP_p300 CBP/p300 Complex CBP_p300->Bromodomain contains CBP_p300->HAT_Domain contains Gene_Transcription Altered Gene Transcription CBP_p300->Gene_Transcription Modulates Acetylated_Histones Acetylated Histones Bromodomain->Acetylated_Histones Normally Binds Nucleosome Nucleosome HAT_Domain->Nucleosome Increases Acetylation (e.g., H3K18ac) Cellular_Effects Anti-proliferative Effects Gene_Transcription->Cellular_Effects Leads to

Caption: Mechanism of I-CBP112 action on the CBP/p300 complex.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of I-CBP112 hydrochloride salt is crucial for its effective use in cell culture experiments.

PropertyValueSource
Molecular Formula C₂₇H₃₆N₂O₅ · HCl[9]
Molecular Weight 505.1 g/mol [9]
Appearance Crystalline solid[9]
Solubility Soluble in DMSO (≥ 32 mg/mL), DMF (16 mg/mL), Ethanol (16 mg/mL), and PBS (pH 7.2, 10 mg/mL)[9][10]
Storage (Solid) Store at -20°C for up to 3 years.[10][11]
Storage (DMSO Stock) Store in aliquots at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[10][11]
Preparation of Stock Solutions

Causality: The use of a high-concentration stock solution in an appropriate solvent like DMSO minimizes the volume of solvent added to cell culture media, thereby reducing the risk of solvent-induced cytotoxicity.[11] Anhydrous DMSO is recommended to prevent hydrolysis of the compound.

Protocol:

  • Equilibrate: Allow the vial of I-CBP112 hydrochloride salt to reach room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the compound.

  • Dissolution: Add anhydrous DMSO to the desired final concentration (e.g., 10 mM). Vortex thoroughly until the powder is fully dissolved. Gentle warming at 37°C or sonication can aid dissolution.[11]

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[11]

  • Storage: Store the aliquots at -80°C.

Cell Culture Treatment Protocols

The following protocols are designed to be adaptable to a variety of cell lines. It is imperative to perform initial dose-response experiments to determine the optimal concentration and treatment duration for your specific cell model.

General Cell Treatment Workflow

I-CBP112_Cell_Treatment_Workflow cluster_1 Experimental Workflow Prep Prepare Stock Solution (10 mM in DMSO) Treatment Treat Cells with I-CBP112 (and Vehicle Control) Prep->Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Treatment Incubation Incubate for Desired Duration (e.g., 24, 48, 72 hours) Treatment->Incubation Analysis Perform Downstream Analysis Incubation->Analysis Proliferation Proliferation Assay (e.g., [3H]-thymidine, WST-1) Analysis->Proliferation Western_Blot Western Blot (e.g., for H3K18ac) Analysis->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Analysis->Gene_Expression

Caption: A generalized workflow for cell culture treatment with I-CBP112.

Cell Proliferation/Viability Assay

Causality: This assay quantifies the anti-proliferative effects of I-CBP112. A time-course and dose-response experiment is crucial to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. For example, seed 6,000 KG-1a or 13,000 LNCaP cells per well approximately 24 hours prior to treatment.[8]

  • Media Change (Optional): For some cell lines, replacing the medium with one containing a lower serum concentration (e.g., 2.5%) before treatment can enhance sensitivity.[8]

  • Treatment: Prepare serial dilutions of I-CBP112 in culture medium from your stock solution. The final DMSO concentration should be kept constant across all wells, including the vehicle control, and should not exceed 0.1% to avoid solvent toxicity.[11]

  • Incubation: Treat the cells and incubate for the desired duration (e.g., 72 hours).[8] For longer-term experiments (>24 hours), it is advisable to replenish the medium with freshly diluted I-CBP112 every 24-48 hours due to the potential for compound degradation in aqueous solutions at 37°C.[11]

  • Quantification: Assess cell proliferation or viability using a suitable method.

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to a final concentration of 0.476% per well for the final 6 hours of incubation to measure DNA synthesis.[8]

    • WST-1/MTT Assay: Add the reagent according to the manufacturer's instructions and measure the absorbance to determine metabolic activity.

Published IC₅₀ Values:

Cell LineAssay TypeIncubation TimeIC₅₀Source
LNCaP (Prostate Cancer)[³H]-thymidine incorporation72h5.5 ± 1.1 µM[8]
KG-1a (Leukemia)[³H]-thymidine incorporation72h9.1 ± 1.2 µM[8]
Western Blot Analysis of Histone Acetylation

Causality: This protocol allows for the direct visualization and quantification of changes in specific histone acetylation marks, such as H3K18ac, following I-CBP112 treatment, thereby validating its mechanism of action.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with I-CBP112 at various concentrations (e.g., 1, 5, 10, 20 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[12]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[13]

  • SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel, which provides better resolution for low molecular weight proteins like histones.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K18ac) and a loading control (e.g., anti-Total Histone H3 or anti-β-actin) overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Advanced Applications and Considerations

Combination Therapies

I-CBP112 has shown synergistic effects when combined with other anti-cancer agents. For instance, it increases the cytotoxic activity of the BET bromodomain inhibitor JQ1 and the chemotherapeutic drug doxorubicin.[1][6] This suggests its potential in overcoming drug resistance.[17][18] When designing combination studies, a checkerboard titration of both compounds is recommended to determine the nature of the interaction (synergistic, additive, or antagonistic).

Gene Expression Analysis

To understand the functional consequences of I-CBP112 treatment, researchers can perform gene expression analysis using quantitative PCR (qPCR) or RNA sequencing (RNA-seq). This can reveal the specific gene sets that are up- or down-regulated following the modulation of CBP/p300 activity. For example, I-CBP112 has been shown to repress the transcription of key ABC transporters, which are involved in multidrug resistance.[17][18]

Troubleshooting

IssuePossible CauseSuggested Solution
High background in Western blots Insufficient blocking or washingIncrease blocking time and the number/duration of washes. Ensure the blocking agent is fresh.
No observable effect of I-CBP112 Compound degradation, incorrect dosage, or cell line resistanceUse freshly prepared solutions, perform a dose-response curve to confirm the optimal concentration, and ensure proper storage of stock solutions.[11]
High variability between replicates Inconsistent cell seeding or drug addition, or compound precipitationEnsure uniform cell seeding and accurate pipetting. Visually inspect the media for any signs of precipitation after adding I-CBP112.[11]
Unexpected cytotoxicity High DMSO concentrationEnsure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration to assess solvent toxicity.[11]

Conclusion

I-CBP112 hydrochloride salt is a powerful chemical probe for investigating the biological roles of the CBP/p300 bromodomains. Its unique ability to both inhibit bromodomain binding and modulate HAT activity provides a nuanced tool for epigenetic research. By following the detailed protocols and considering the scientific rationale provided in these application notes, researchers can generate robust and reproducible data, advancing our understanding of CBP/p300 in health and disease.

References

  • Zucconi, B. E., et al. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry, 55(27), 3727-34. [Link]

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106-5119. [Link]

  • BenchChem. (2025). I-CBP112 stability in cell culture media. BenchChem Technical Support.
  • Winczura, A., et al. (2021). CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. Cancers (Basel), 13(18), 4614. [Link]

  • Zucconi, B. E., et al. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry, 55(27), 3727-34. [Link]

  • Picaud, S., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research, 75(23), 5106-5119. [Link]

  • Winczura, A., et al. (2021). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. Cancers, 13(18), 4614. [Link]

  • ResearchGate. (2016). Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 | Request PDF. [Link]

  • ResearchGate. (2021). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. [Link]

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research. [Link]

  • Al-Salihi, M. A., et al. (2012). CBP and p300 Histone Acetyltransferases Contribute to Homologous Recombination by Transcriptionally Activating the BRCA1 and RAD51 Genes. PLOS One. [Link]

  • Winczura, A., et al. (2023). I-CBP112 declines overexpression of ATP-binding cassette transporters and sensitized drug-resistant MDA-MB-231 and A549 cell lines to chemotherapy drugs. PubMed. [Link]

  • EpigenTek. (n.d.). Western Blot (WB) Protocol. [Link]

  • Winczura, A., et al. (2021). CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs. PMC. [Link]

  • Henry, R. A., et al. (2019). Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP. PMC. [Link]

  • Giles, F. J., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [Link]

  • Di Fusco, D., et al. (2024). Targeting CBP and p300: Emerging Anticancer Agents. MDPI. [Link]

  • Soukup, A., & Keller, N. P. (2013). Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]

  • Dancy, B. M., & Cole, P. A. (2015). The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. PMC. [Link]

  • Hecht, A., et al. (2000). The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates. PMC. [Link]

  • Reactome. (n.d.). Beta-catenin recruits CBP/p300. [Link]

  • The Chemical Probes Portal. (2017). I-CBP112. [Link]

  • Henry, R. A., et al. (2013). Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4. Biochemistry. [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. [Link]

Sources

Application

Application Note: Preparation and In Vivo Formulation of I-CBP 112 Hydrochloride Salt

Introduction & Scientific Rationale I-CBP 112 is a highly potent, selective, acetyl-lysine competitive protein-protein interaction inhibitor targeting the bromodomains of the histone acetyltransferases CBP (CREB-binding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

I-CBP 112 is a highly potent, selective, acetyl-lysine competitive protein-protein interaction inhibitor targeting the bromodomains of the histone acetyltransferases CBP (CREB-binding protein) and p300[1]. By displacing CBP/p300 from acetylated chromatin, I-CBP 112 suppresses the transcription of key oncogenes, including c-MYC and Fatty Acid Synthase (FASN)[2]. This mechanism has demonstrated significant efficacy in impairing the self-renewal of leukemic cells[1] and inhibiting lipid metabolism in prostate cancer models[2].

While I-CBP 112 exhibits excellent in vitro potency (IC50 ~170 nM)[3], transitioning to in vivo animal studies requires overcoming its high lipophilicity. The hydrochloride (HCl) salt form provides a slight thermodynamic advantage for initial dissolution, but the compound remains entirely insoluble in aqueous buffers like saline or PBS[3]. Therefore, a multi-component co-solvent and surfactant system is strictly required to prevent in vivo precipitation and ensure predictable pharmacokinetics[4].

Mechanism ICBP I-CBP 112 (HCl) CBP CBP/p300 Bromodomain ICBP->CBP Competitive Inhibition Chromatin Acetylated Histones (e.g., H3K18ac) CBP->Chromatin Binds & Reads GeneExp Oncogene Transcription (c-MYC, FASN) Chromatin->GeneExp Promotes Cancer Tumor Proliferation & Lipid Metabolism GeneExp->Cancer Drives

Figure 1: Mechanism of action of I-CBP 112 inhibiting CBP/p300-mediated oncogenic transcription.

Physicochemical Properties & Formulation Strategy

To formulate I-CBP 112 HCl for intraperitoneal (IP) or intravenous (IV) administration, we utilize a validated 4-component vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4].

The Causality of the Solvent System:

  • DMSO (10%) : Acts as the primary solvent. The strong dipole moment of DMSO is required to break the crystal lattice of the highly lipophilic I-CBP 112 HCl salt.

  • PEG300 (40%) : Acts as a co-solvent. It bridges the severe polarity gap between DMSO and water, preventing the immediate nucleation of the drug when introduced to an aqueous environment.

  • Tween-80 (5%) : A non-ionic surfactant. It forms micelles that encapsulate the hydrophobic core of the I-CBP 112 molecule, thermodynamically stabilizing the solution.

  • Saline (45%) : The aqueous diluent. It reduces the osmolarity and viscosity of the final injection, ensuring physiological biocompatibility and minimizing injection-site necrosis.

Table 1: Physicochemical Profile of I-CBP 112
ParameterSpecification
Target CBP/p300 Bromodomain (IC50 ~ 170 nM)
Solubility (DMSO) > 10 mM (≥ 49.6 mg/mL)
Solubility (Water) Insoluble
Recommended Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Storage (Solid Powder) -20°C (Long term, up to 3 years)

(Data aggregated from [4] and [3])

Step-by-Step Formulation Protocol

Objective: Prepare a 2 mg/mL working solution of I-CBP 112 HCl for a 20 mg/kg dose in a 20 g mouse (injection volume: 200 µL). Self-Validation Checkpoint: This protocol is designed to be self-validating. If the solution becomes cloudy or forms a suspension at any step, the thermodynamic stability has been breached, and the solution must not be injected.

Materials Required:
  • I-CBP 112 Hydrochloride Salt (Powder)

  • Sterile DMSO (Cell culture grade)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • 0.9% Sterile Saline

  • Vortex mixer and heated ultrasonic bath (37°C)

Methodology:
  • Gravimetric Weighing : Accurately weigh 2.0 mg of I-CBP 112 HCl powder into a sterile glass vial. Note: Glass is preferred over plastic to prevent lipophilic compound adsorption.

  • Primary Dissolution (10% Volume) : Add 100 µL of DMSO . Vortex vigorously for 60 seconds.

    • Validation: The solution must be 100% clear. If micro-crystals persist, sonicate in a 37°C water bath for 5–10 minutes[3].

  • Co-Solvent Addition (40% Volume) : Add 400 µL of PEG300 to the clear DMSO solution. Vortex for 30 seconds to ensure complete homogenization.

  • Surfactant Addition (5% Volume) : Add 50 µL of Tween-80 . Vortex continuously for 1 minute.

    • Causality: Tween-80 is highly viscous; thorough mixing is critical to ensure the surfactant is evenly distributed to form proper micelles before the aqueous phase is introduced.

  • Aqueous Dilution (45% Volume) : Add 450 µL of 0.9% Saline dropwise (approx. 50 µL at a time), vortexing gently between additions.

    • Causality: Rapid addition of saline will cause localized supersaturation, leading to irreversible precipitation.

    • Validation: The final 1.0 mL solution should be completely transparent, free of any Tyndall effect (light scattering) when held up to a light source.

Workflow Step1 1. Weigh I-CBP 112 HCl Salt (2.0 mg) Step2 2. Add 100 µL DMSO (Vortex/Sonicate until 100% clear) Step1->Step2 Breaks crystal lattice Step3 3. Add 400 µL PEG300 (Vortex to homogenize) Step2->Step3 Bridges polarity gap Step4 4. Add 50 µL Tween-80 (Vortex continuously for 1 min) Step3->Step4 Forms stabilizing micelles Step5 5. Add 450 µL 0.9% Saline (Add dropwise with agitation) Step4->Step5 Biocompatible dilution Step6 Final Clear Solution (2 mg/mL) Ready for IP/IV Dosing Step5->Step6 Visual Validation (Must be clear)

Figure 2: Step-by-step formulation workflow for I-CBP 112 in vivo preparation.

In Vivo Experimental Design & Dosing

When designing in vivo efficacy studies (e.g., murine xenograft models for leukemia or prostate cancer), the pharmacokinetic half-life and target engagement must dictate the dosing schedule. I-CBP 112 has been successfully utilized to reduce the leukemia-initiating potential of MLL-AF9+ AML cells in vivo[1].

Table 2: Standard In Vivo Dosing Parameters
ParameterRecommendationRationale
Route of Administration Intraperitoneal (IP)Ensures rapid systemic absorption while minimizing the risk of embolism associated with IV injection of surfactant-heavy vehicles.
Typical Dose Range 10 mg/kg – 30 mg/kgSufficient to maintain plasma concentrations above the IC50 (170 nM) for CBP/p300 inhibition without inducing systemic toxicity[1].
Dosing Frequency Daily (q.d.)Small molecule epigenetic inhibitors typically require sustained target engagement to induce durable chromatin remodeling and transcriptional repression.
Control Group Vehicle OnlyThe control group must receive the exact 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline mixture to account for any vehicle-induced baseline shifts.

Important Handling Note: Formulated solutions of I-CBP 112 containing aqueous components (saline) should be prepared fresh daily. Do not store the final formulated solution long-term, as thermodynamic shifts over time or temperature changes can lead to delayed precipitation[3].

References

  • Picaud, S., et al. (2015). Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 75(23), 5106-5119. Retrieved from[Link]

  • Gang, X., et al. (2016). P300 acetyltransferase regulates fatty acid synthase expression, lipid metabolism and prostate cancer growth. Oncotarget, 7(12), 15135-15149. Retrieved from [Link]

Sources

Method

Application Note: Profiling Chromatin Dynamics with I-CBP 112 via Chromatin Immunoprecipitation (ChIP)

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter challenges in mapping the dynamic, transient interactions of transcriptional co-activators. The CREB-binding protein (CB...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in mapping the dynamic, transient interactions of transcriptional co-activators. The CREB-binding protein (CBP) and E1A binding protein p300 (EP300) are master epigenetic regulators that drive gene expression by acetylating histones and recruiting transcriptional machinery. I-CBP 112 is a highly potent, selective, acetyl-lysine competitive protein-protein interaction inhibitor that targets the bromodomains of CBP/p300.

In Chromatin Immunoprecipitation (ChIP) assays, I-CBP 112 is deployed not merely to shut down transcription, but to mechanistically uncouple CBP/p300 from chromatin. By blocking the bromodomain's ability to "read" acetylated lysines, I-CBP 112 evicts these co-activators from specific promoter and enhancer regions. This eviction triggers a cascade of epigenetic remodeling—such as the loss of H3K27Ac, reduction in H3K4me3, and the recruitment of repressive demethylases like LSD1—which ultimately silences target genes such as ABCC1/10 and FASN.

Mechanism of Action: I-CBP 112 at the Chromatin Interface

Understanding the causality of your ChIP readouts requires mapping the inhibitor's mechanism. When cells are treated with I-CBP 112, the compound outcompetes acetylated histone tails for the CBP/p300 bromodomain binding pocket. Without this critical anchoring mechanism, CBP/p300 is displaced from the chromatin. This displacement allows repressive complexes to reorganize the local epigenetic landscape, facilitating cellular reprogramming and transcriptional silencing .

G A I-CBP 112 (Bromodomain Inhibitor) B CBP/p300 Bromodomain A->B Competitive Binding C Displacement from Acetylated Chromatin B->C Loss of Anchoring D Recruitment of LSD1 & Altered Histone Marks (e.g., ↓H3K4me3, ↓H3K27Ac) C->D Chromatin Remodeling E Target Gene Repression (e.g., ABCC1, FASN) D->E Transcriptional Silencing

Mechanism of I-CBP 112-mediated chromatin remodeling and transcriptional repression.

Quantitative Pharmacological Parameters

To design a robust ChIP experiment, the pharmacological properties of I-CBP 112 must dictate your treatment conditions. Table 1 summarizes the critical quantitative data required for protocol optimization.

Table 1: Pharmacological & Experimental Parameters for I-CBP 112

ParameterValue / DescriptionExperimental Implication for ChIP
Target CBP / p300 BromodomainsSpecificity allows for precise mapping of CBP/p300 enhancer networks.
Binding Affinity (Kd) ~142 nM (p300), ~625 nM (CBP)High affinity ensures target engagement at low micromolar cellular doses.
In vitro Working Conc. 1 µM – 10 µMStandard ChIP treatments utilize 10 µM to ensure complete bromodomain saturation .
Treatment Duration 24h (Eviction) to 72h (Repression)Short treatments capture direct eviction; long treatments capture downstream histone remodeling .
Molecular Weight 468.59 g/mol (Free base)Reconstitute in DMSO; ensure final DMSO concentration in culture is ≤0.1% to avoid vehicle toxicity.

Experimental Logic: Designing a Self-Validating System

A trustworthy ChIP protocol cannot rely on faith; it must be a self-validating system. When using I-CBP 112, the experimental logic dictates the inclusion of specific internal controls:

  • Input DNA Normalization (1%): I-CBP 112 treatment alters global chromatin compaction by reducing local acetylation. This can cause differential cell lysis and sonication efficiency between treated and untreated groups. Normalizing to 1% Input DNA corrects for these structural artifacts.

  • Isotype IgG Control: Establishes the absolute background noise threshold. Any locus-specific signal must be at least 5-fold higher than the IgG background to be considered a true binding event.

  • Mechanistic Positive/Negative Loci: For a p300 ChIP, utilize primers targeting the FASN or ABCC1 promoter as a positive control (where p300 occupancy should demonstrably decrease post-treatment) and a known gene desert region as a negative control.

Detailed Step-by-Step ChIP Protocol

Workflow T 1. Cell Treatment (I-CBP 112 vs DMSO) X 2. Crosslinking (1% Formaldehyde) T->X S 3. Sonication (200-500bp fragments) X->S I 4. Immunoprecipitation (anti-p300, anti-H3K27Ac) S->I E 5. Decrosslinking & DNA Purification I->E Q 6. qPCR / NGS (Quantify Occupancy) E->Q

Step-by-step Chromatin Immunoprecipitation (ChIP) workflow for I-CBP 112 treated cells.

Step 1: Cell Culture and I-CBP 112 Treatment

Causality: The kinetics of epigenetic remodeling dictate treatment times. Direct displacement of p300 occurs rapidly, but the subsequent erasure of H3K27Ac or H3K4me3 marks requires prolonged exposure.

  • Seed target cells (e.g., MDA-MB-231 or LNCaP) in 15 cm dishes to reach 70-80% confluency on the day of crosslinking.

  • Treat cells with 10 µM I-CBP 112 (or an equivalent volume of DMSO for the vehicle control).

  • Incubate for 24 hours (to assess primary p300 eviction) or 72 hours (to assess downstream histone mark erasure and LSD1 recruitment).

Step 2: Crosslinking and Quenching

Causality: p300 interacts transiently with chromatin via its bromodomain. Robust crosslinking is essential to "freeze" these dynamic interactions before the I-CBP 112-induced eviction is lost during the harsh lysis process.

  • Add 16% methanol-free formaldehyde directly to the culture media to a final concentration of 1%.

  • Incubate at room temperature for exactly 10 minutes with gentle agitation.

  • Quench the crosslinking reaction by adding 1.25 M glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS, scrape into conical tubes, and pellet at 800 x g for 5 minutes at 4°C.

Step 3: Lysis and Sonication

Causality: Because I-CBP 112 reduces local histone acetylation, the chromatin becomes denser and more resistant to shearing. You must empirically optimize sonication for the treated samples, which often require a 10-15% increase in sonication energy compared to vehicle controls.

  • Resuspend the cell pellet in 1 mL of ChIP Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1mM EDTA pH 8.0, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

  • Incubate on ice for 10 minutes.

  • Sonicate the lysates using a focused ultrasonicator (e.g., Covaris) to shear chromatin to an average fragment size of 200–500 bp.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (soluble chromatin) to a new tube.

  • Critical: Remove 1% of the supernatant from each sample to serve as the Input DNA control. Store at -20°C.

Step 4: Immunoprecipitation
  • Pre-clear the chromatin by incubating with 30 µL of Protein A/G magnetic beads for 1 hour at 4°C.

  • Aliquot the pre-cleared chromatin into separate tubes. Add 2-5 µg of the target-specific antibody (e.g., anti-p300, anti-H3K27Ac, anti-H3K4me3) or isotype-matched IgG.

  • Incubate overnight at 4°C on a rotating wheel.

  • Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.

Step 5: Washing, Elution, and Decrosslinking
  • Wash the bead-chromatin complexes sequentially (5 minutes each on a rotator at 4°C) with:

    • Low Salt Wash Buffer (150 mM NaCl)

    • High Salt Wash Buffer (500 mM NaCl)

    • LiCl Wash Buffer (250 mM LiCl)

    • TE Buffer (twice)

  • Elute the chromatin complex by adding 100 µL of Elution Buffer (1% SDS, 100 mM NaHCO3) and incubating at 65°C for 15 minutes with shaking.

  • Combine the eluted samples and the previously saved Input samples. Add RNase A (0.2 mg/mL) and incubate at 37°C for 30 minutes, followed by Proteinase K (0.2 mg/mL) incubation at 65°C for 4-6 hours to reverse crosslinks.

Step 6: DNA Purification and qPCR Analysis
  • Purify the DNA using a standard spin-column kit or phenol-chloroform extraction.

  • Perform qPCR using primers specific to your target promoters (e.g., ABCC1 or FASN).

  • Calculate the enrichment relative to the Input DNA using the percent input method: 100 * 2^(Adjusted Input - Ct(IP)). Compare the I-CBP 112 treated group against the DMSO control to quantify the eviction of p300 and the subsequent loss of active histone marks.

References

  • Strachowska M, Gronkowska K, Michlewska S, Robaszkiewicz A. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." Cancers, 2021.[Link]

  • Gang X, Yang Y, Zhong J, et al. "P300 acetyltransferase regulates fatty acid synthase expression, lipid metabolism and prostate cancer growth." Oncotarget, 2016.[Link]

  • Ebrahimi A, Sevinç K, Gürhan Sevinç G, et al. "Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming." Nature Chemical Biology, 2019.[Link]

Application

Application Note: I-CBP 112 Hydrochloride Salt – Handling, Formulation, and Experimental Protocols

Introduction and Mechanistic Overview I-CBP 112 is a highly selective, potent, and cell-permeable chemical probe that acts as an acetyl-lysine competitive inhibitor. It specifically targets the bromodomains of the closel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

I-CBP 112 is a highly selective, potent, and cell-permeable chemical probe that acts as an acetyl-lysine competitive inhibitor. It specifically targets the bromodomains of the closely related histone acetyltransferases, CREB-binding protein (CBP) and E1A binding protein p300 (EP300)[1]. The hydrochloride (HCl) salt form of I-CBP 112 is frequently utilized in drug development and in vitro studies due to its enhanced stability and favorable dissolution kinetics compared to the free base.

Mechanistic Causality: CBP and EP300 are crucial transcriptional co-activators that localize to specific genomic enhancers by binding to acetylated histones (e.g., H3K18Ac, H3K27Ac) via their bromodomains. By competitively occupying this bromodomain pocket, I-CBP 112 displaces CBP/EP300 from chromatin[1]. This targeted epigenetic disruption leads to the transcriptional repression of critical oncogenic and metabolic targets, including Fatty Acid Synthase (FASN)[2] and ATP-binding cassette (ABC) transporters (such as ABCC1 and ABCC10)[3]. Consequently, I-CBP 112 is highly effective at impairing cancer lipid metabolism and reversing multidrug resistance[3].

MOA H3K27Ac Acetylated Histone (H3K27Ac / H3K18Ac) CBP CBP/EP300 Bromodomain H3K27Ac->CBP Binds Transcription Target Gene Expression (e.g., FASN, ABCC1) CBP->Transcription Co-activation ICBP I-CBP 112 HCl (Inhibitor) ICBP->CBP Competitive Inhibition Repression Transcriptional Repression ICBP->Repression Induces

CBP/EP300 Bromodomain Inhibition by I-CBP 112.

Physicochemical Properties & Solubility Profiling

Proper solvent selection is critical for maintaining the structural integrity and bioavailability of I-CBP 112 HCl. The compound exhibits robust solubility in organic solvents but requires carefully engineered co-solvent systems for aqueous in vivo applications[4],[5].

Table 1: Quantitative Solubility Profile of I-CBP 112 HCl

Solvent SystemMax SolubilityAppearancePrimary Application
100% DMSO > 10 mM (~49.6 mg/mL)Clear SolutionIn vitro stock solutions
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mL (5.34 mM)Clear SolutionIn vivo (IP / IV injection)
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.34 mM)Clear SolutionIn vivo (IP / IV injection)
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (5.34 mM)Clear SolutionIn vivo (Oral gavage)

Reconstitution and Long-Term Storage

Because hydrochloride salts can be hygroscopic, improper handling can lead to moisture absorption, resulting in compound degradation or inaccurate molarity calculations.

Long-Term Storage Conditions
  • Solid Powder: Store desiccated at -20°C for up to 3 years. Protect from ambient light.

  • DMSO Stock Solutions: Store at -80°C for up to 2 years, or -20°C for up to 1 year[5].

Workflow Solid I-CBP 112 HCl (Solid Powder) DMSO Reconstitute in DMSO (>10 mM Stock) Solid->DMSO Sonicate Sonicate / Warm at 37°C (If precipitation occurs) DMSO->Sonicate Optimize Dissolution Aliquots Prepare Single-Use Aliquots (Avoid Freeze-Thaw) Sonicate->Aliquots Storage Long-Term Storage (-80°C for 2 years) Aliquots->Storage InVivo In Vivo Formulation (DMSO + PEG300 + Tween-80 + Saline) Storage->InVivo Thaw immediately prior to use

Reconstitution and storage workflow for I-CBP 112 HCl.

Validated Experimental Protocols

Protocol A: In Vitro Epigenetic Sensitization Assay

This protocol outlines the methodology for using I-CBP 112 to sensitize cancer cells to chemotherapeutics by downregulating ABC transporter expression[3].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow 24 hours for adherence.

  • Epigenetic Pre-treatment: Treat cells with 1–10 µM of I-CBP 112 HCl.

    • Causality: Epigenetic inhibitors do not directly destroy existing proteins. A mandatory 72-hour pre-treatment window is required to allow for the natural degradation and turnover of pre-existing ABC transporter proteins after their mRNA transcription is repressed by CBP/EP300 inhibition[3].

  • Chemotherapeutic Challenge: Following the 72-hour pre-treatment, introduce the chemotherapeutic agent (e.g., Doxorubicin) at varying concentrations for an additional 48 hours.

  • Self-Validating Target Engagement (Crucial): Run a parallel Western blot on cell lysates from Step 2, probing for H3K18Ac or H3K27Ac.

    • Causality: A reduction in these specific acetylation marks self-validates the protocol by confirming on-target bromodomain inhibition, ensuring the observed viability phenotype is genuinely driven by CBP/EP300 blockade[2].

  • Viability Readout: Assess cell viability using a standard resazurin-based or CCK-8 assay[4] to calculate the shift in the IC50 of the chemotherapeutic drug.

Protocol B: In Vivo Formulation Preparation (2.5 mg/mL)

Aqueous environments cause hydrophobic small molecules to rapidly precipitate. This protocol utilizes a step-wise co-solvent system to ensure micellar dispersion for intraperitoneal (IP) or intravenous (IV) dosing[5].

Step-by-Step Methodology (For 1 mL Total Volume):

  • Primary Solubilization: Add 100 µL of a 25.0 mg/mL I-CBP 112 HCl DMSO stock to a sterile vial.

    • Causality: DMSO acts as the primary solubilization engine, disrupting the strong crystal lattice of the hydrochloride salt.

  • Co-solvent Addition: Add 400 µL of PEG300 to the vial and vortex vigorously until visually uniform.

    • Causality: PEG300 acts as a transitional co-solvent. Adding it before any aqueous components prevents the hydrophobic core of the molecule from instantly crashing out of solution.

  • Surfactant Stabilization: Add 50 µL of Tween-80 and vortex thoroughly.

    • Causality: Tween-80 is a non-ionic surfactant that forms protective micelles around the compound, stabilizing it for the final aqueous transition.

  • Aqueous Transition: Add 450 µL of sterile Saline dropwise while continuously vortexing the solution.

    • Causality: Dropwise addition prevents localized high-aqueous concentrations that could trigger rapid nucleation and precipitation. The final solution must be clear[5].

References

  • CBP/EP300 bromodomain inhibitors enhance reprogramming - nih.gov - 1

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - nih.gov - 3

  • I-CBP 112 Evaluation Sample - CBP/EP300 Bromodomain Inhibitor - apexbt.com - 4

  • I-CBP112 | CBP/p300 Bromodomains Inhibitor - medchemexpress.com - 5

  • P300 acetyltransferase regulates fatty acid synthase expression, lipid metabolism and prostate cancer growth - oncotarget.com - 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: I-CBP 112 Hydrochloride Aqueous Solubility &amp; Handling

Welcome to the Technical Support Center for I-CBP 112 hydrochloride . As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent results, false negatives, or visible precipitatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for I-CBP 112 hydrochloride . As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent results, false negatives, or visible precipitation when utilizing this potent CBP/EP300 bromodomain inhibitor in aqueous in vitro or cell-based assays.

This guide is engineered to provide drug development professionals with a mechanistic understanding of the compound's physicochemical behavior, alongside self-validating protocols to ensure absolute assay integrity.

Part 1: Core Issue Analysis & FAQs

Q1: Why does I-CBP 112 hydrochloride precipitate when diluted from a DMSO stock into my physiological aqueous buffer (pH 7.4)? The Causality: The precipitation is driven by a phenomenon known as "solvent shock" combined with pH-dependent ionization. I-CBP 112 is highly soluble in polar organic solvents like DMSO (up to 100 mM) and in highly acidic aqueous environments (up to 100 mM in 1 eq. HCl). The hydrochloride salt form is specifically synthesized to enhance this initial dissolution. However, when this acidic, highly concentrated stock is rapidly introduced into a neutral pH buffer (e.g., PBS or cell culture media at pH 7.4), the compound rapidly deprotonates into its free base form. The hydrophobic benzo-oxazepine core and piperidine ring of the free base have significantly lower aqueous solubility, causing rapid localized supersaturation and subsequent micro-precipitation[1][2].

Q2: How does this precipitation mechanically affect my CBP/p300 assays? The Causality: Micro-precipitates effectively reduce the bioavailable concentration of the inhibitor, leading to artificially inflated IC50​ values. Mechanistically, I-CBP 112 acts as an acetyl-lysine competitive inhibitor that displaces the CBP/p300 bromodomain from chromatin[1][3]. Interestingly, this displacement allosterically activates the Histone Acetyltransferase (HAT) domain, enhancing acetylation at specific sites like H3K18 and H3K23[3][4]. If the compound precipitates, this critical allosteric shift—measurable via FRAP recovery—will fail to occur, compromising your downstream transcriptional readouts[1].

Q3: Is the compound stable in cell culture media over a multi-day experiment? The Causality: No. I-CBP 112 exhibits rapid degradation in aqueous cell culture media at 37°C[2]. For prolonged phenotypic assays (e.g., assessing the clonogenic growth of leukemic cells), the compound will lose potency over time[1][2]. You must perform daily media replacements with freshly prepared I-CBP 112 dilutions to maintain the therapeutic concentration and prevent high variability between replicate wells[2].

Part 2: Quantitative Physicochemical Profile

To design a robust assay, you must operate within the strict physicochemical boundaries of the compound. Below is a consolidated table of I-CBP 112 parameters to guide your experimental design.

ParameterValueReference
Primary Target CBP / EP300 Bromodomain[3][5]
IC50​ (CBP) 142 nM – 170 nM[5]
IC50​ (p300) 625 nM[5]
Max Solubility (DMSO) 100 mM[6]
Max Solubility (1 eq. HCl) 100 mM
Aqueous Stability (37°C) < 24 hours (Requires daily replenishment)[2][6]
Recommended Final DMSO < 0.1% (v/v) to avoid solvent-induced cytotoxicity[2]

Part 3: Self-Validating Experimental Protocols

Do not rely on direct, single-step dilutions from high-concentration DMSO stocks into cold aqueous buffers. Use the following validated workflows to ensure complete solubility.

Protocol A: Preparation of a 10 mM Master Stock

Scientific Rationale: Creating a highly concentrated master stock minimizes the final volume of DMSO transferred to the cells, keeping the final solvent concentration below the cytotoxic threshold of 0.1%[2].

  • Equilibration: Remove the I-CBP 112 hydrochloride vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes. Note: Condensation introduces water, which can prematurely hydrolyze the compound[6].

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM concentration (e.g., 4.68 mg in 1 mL DMSO, based on MW 468.59 g/mol )[6].

  • Agitation: Vortex vigorously for 30 seconds. Visually inspect to ensure the solution is completely clear and free of refractile particles.

  • Storage: Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C. The stock is stable for up to 2 years under these conditions[3].

Protocol B: The "Warm Step-Down" Aqueous Dilution Protocol

Scientific Rationale: Gradual transition of the solvent environment prevents localized supersaturation, while pre-warming increases the thermodynamic solubility limit of the aqueous phase[2].

  • Pre-warm: Heat your target aqueous buffer or cell culture medium to exactly 37°C in a water bath[2].

  • Intermediate Dilution: Dilute the 10 mM DMSO master stock 1:10 into pure DMSO to create a 1 mM intermediate working stock.

  • Vortex-Coupled Addition: While actively vortexing the pre-warmed 37°C medium, add the 1 mM intermediate stock dropwise to reach your final desired assay concentration (e.g., 1 µM).

  • Self-Validation Step: Immediately measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.01 compared to a vehicle-only control indicates the presence of light-scattering micro-precipitates. If precipitation is detected, discard the solution and repeat using a slower dropwise addition rate.

  • Application: Apply the validated solution to your cells immediately. Do not allow the aqueous working solution to cool to room temperature before application[2][6].

Part 4: Visual Logic & Workflows

Aqueous Dilution Troubleshooting Logic

Follow this decision tree if you observe cloudiness or inconsistent assay results after adding I-CBP 112 to your buffer.

Troubleshooting Start Precipitation Observed in Aqueous Buffer CheckTemp Is Buffer Temp < 37°C? Start->CheckTemp Warm Pre-warm buffer to 37°C before compound addition CheckTemp->Warm Yes CheckDMSO Is Final DMSO > 0.1%? CheckTemp->CheckDMSO No Warm->CheckDMSO AdjustDMSO Keep DMSO ≤ 0.1% to prevent cytotoxicity CheckDMSO->AdjustDMSO Yes StepDown Use Step-Down Dilution (Dropwise + Vortex) CheckDMSO->StepDown No AdjustDMSO->StepDown Validate Validate via OD 600nm (Clear Solution) StepDown->Validate

Troubleshooting workflow for resolving I-CBP 112 precipitation in aqueous media.

Pharmacological Mechanism of Action

Understanding the downstream effects of successful I-CBP 112 solubilization and target engagement.

Mechanism ICBP I-CBP 112 BRD CBP/p300 Bromodomain ICBP->BRD Binds Kac pocket Chromatin Displacement from Chromatin BRD->Chromatin Induces HAT HAT Domain Activation Chromatin->HAT Allosteric Shift Acetylation Enhanced H3K18/23 Acetylation HAT->Acetylation Catalyzes

Mechanism of CBP/p300 bromodomain inhibition and HAT activation by I-CBP 112.

References

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy AACR Journals[Link]

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: I-CBP 112 Hydrochloride Cell Permeability Troubleshooting &amp; Assay Optimization

Welcome to the Technical Support Center for I-CBP 112 Hydrochloride . As a potent and selective CBP/EP300 bromodomain inhibitor, I-CBP 112 is a critical tool compound for epigenetic research.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for I-CBP 112 Hydrochloride . As a potent and selective CBP/EP300 bromodomain inhibitor, I-CBP 112 is a critical tool compound for epigenetic research. However, researchers frequently encounter a significant "biochemical-to-cellular drop-off" where high biochemical affinity does not translate to cellular efficacy.

This guide is designed by Senior Application Scientists to help you diagnose, troubleshoot, and overcome the membrane permeability barriers specific to the hydrochloride salt formulation of I-CBP 112.

Understanding the Permeability Barrier

G A I-CBP 112 HCl (Ionized, Hydrophilic) B Cell Membrane (Lipid Bilayer) A->B Passive Diffusion D Permeability Enhancers (e.g., MβCD, pH buffering) A->D Formulation C Poor Permeability (Low Cellular Efficacy) B->C Blocked F Intracellular Target (CBP/EP300 Inhibition) B->F Successful Entry E I-CBP 112 Complex (Shielded Charge) D->E Complexation E->B Enhanced Uptake

Logical flow of I-CBP 112 permeability barriers and formulation-based enhancement.

Frequently Asked Questions (FAQs)

Q1: Why does my I-CBP 112 hydrochloride salt show excellent TR-FRET inhibition but fails to downregulate MYC in my cellular assays? A1: This is a classic manifestation of the biochemical-to-cellular efficacy gap. In cell-free TR-FRET assays, the drug directly interacts with the recombinant bromodomain without any physical barriers. However, in cellular assays, the drug must traverse the hydrophobic lipid bilayer. Because it is formulated as a hydrochloride salt, I-CBP 112 is highly ionized at physiological pH (7.4). This ionization creates a dense hydration shell that drastically reduces its lipophilicity, resulting in poor passive transcellular permeability and insufficient intracellular concentrations to achieve target engagement 1[1].

Q2: Should I switch to the free base form of I-CBP 112 to improve lipophilicity? A2: While the free base form is theoretically more permeable, it often suffers from severe aqueous insolubility, leading to rapid precipitation in the cell culture medium. A more reliable, causality-driven approach is to use the hydrochloride salt in conjunction with a permeability enhancer (like cyclodextrins). This shields the charge without permanently altering the molecule's chemical structure, maintaining both solubility and permeability.

Q3: How do permeability enhancers like Methyl-β-cyclodextrin (MβCD) work for hydrochloride salts? A3: MβCD features a hydrophilic exterior and a hydrophobic cavity. It forms a transient, non-covalent inclusion complex with the hydrophobic moieties of I-CBP 112, while shielding the ionized hydrochloride group from the aqueous environment. This complex acts as a shuttle, delivering the drug to the unstirred water layer adjacent to the cell membrane. Upon reaching the lipophilic membrane, the drug partitions out of the cyclodextrin cavity and diffuses into the cell. Studies on other hydrochloride salts have shown that 1% (w/v) MβCD can increase apparent permeability ( Papp​ ) by over 3.5-fold without compromising cell viability 2[2].

Q4: Could efflux pumps be contributing to the low intracellular concentration of I-CBP 112? A4: It is possible during acute exposure. However, prolonged exposure to I-CBP 112 actually downregulates the transcription of key ATP-binding cassette (ABC) transporters (such as ABCC1, ABCC3, and ABCC10) by inducing chromatin rearrangement at their promoters. Therefore, while acute permeability might be hindered by basal efflux activity, I-CBP 112 eventually acts as a multidrug resistance reversal agent3[3].

Quantitative Data: Impact of Permeability Enhancers

To help you select the right formulation strategy, the following table summarizes the expected impact of various permeability enhancers on highly ionized hydrochloride salts across intestinal/epithelial cell models.

Permeability EnhancerOptimal ConcentrationCell Viability RetentionFold Increase in Papp​ Mechanism of Action
None (Control) 0%100%1.0x (Baseline)N/A
Methyl-β-cyclodextrin 1% (w/v)>95%~3.5xHydrophobic cavity inclusion / Charge shielding
Chitosan 0.3% (w/v)>90%~2.6xTransient tight junction modulation
Sodium Caprate 10 µmol/L>85%~2.2xParacellular space expansion

Note: MβCD is highly recommended for I-CBP 112 as it relies on transcellular shuttling rather than disrupting tight junctions, preserving the physiological relevance of your assay.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol provided below includes a built-in validation step. This guarantees that any observed changes in target engagement are due to true permeability enhancement, not assay artifacts or membrane toxicity.

Protocol 1: Preparation of I-CBP 112 with MβCD for In Vitro Assays
  • Stock Preparation : Prepare a 10 mM stock of I-CBP 112 HCl in 100% molecular-grade DMSO.

  • Enhancer Solution : Prepare a 1% (w/v) MβCD solution in your complete cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Complexation : Slowly titrate the I-CBP 112 DMSO stock into the MβCD-supplemented medium while vortexing gently to form the inclusion complex. Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity.

  • Equilibration : Incubate the mixture at 37°C for 30 minutes to ensure thermodynamic equilibration of the drug-cyclodextrin complex.

  • Self-Validation Step (DLS) : Before adding the formulation to your cells, analyze a 50 µL aliquot via Dynamic Light Scattering (DLS). The absence of particles >1000 nm confirms the successful formation of a soluble inclusion complex rather than a crashed-out suspension.

Protocol 2: Bidirectional Caco-2 Permeability Assay Workflow

Workflow N1 1. Apical Chamber Add I-CBP 112 + Enhancer N2 2. Caco-2 Monolayer (TEER > 400 Ω·cm²) N1->N2 N3 3. Basolateral Chamber Collect Samples N2->N3 N4 4. LC-MS/MS Quantify Drug N3->N4 N5 5. Data Analysis Calculate Papp N4->N5

Step-by-step Caco-2 transwell permeability assay workflow for I-CBP 112.

The Caco-2 cell monolayer assay is the gold standard for definitively measuring apparent permeability ( Papp​ ) 4[4].

  • Cell Seeding : Seed Caco-2 cells on polycarbonate transwell filter inserts (0.4 µm pore size) and culture for 21 days until fully differentiated into polarized monolayers.

  • Pre-Assay Validation (TEER) : Verify monolayer integrity by measuring Trans-epithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Apical to Basolateral (A-B) Setup : Add 10 µM of your formulated I-CBP 112 to the apical chamber (pH 6.5 to mimic intestinal/extracellular microenvironments) and standard HBSS buffer to the basolateral chamber (pH 7.4).

  • Sampling : Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer each time to maintain sink conditions.

  • Quantification : Quantify the translocated I-CBP 112 concentration via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

  • Post-Assay Self-Validation (Lucifer Yellow) : Following the 120-minute timepoint, add Lucifer Yellow (a paracellular marker) to the apical chamber for 1 hour. If the Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the formulation compromised the tight junctions, and the I-CBP 112 permeability data must be discarded as artifactual.

References
  • Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening Source: PubMed Central (PMC) URL:[Link]

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs Source: PubMed Central (PMC) URL:[Link]

  • Influence of permeability enhancers on the paracellular permeability of metformin hydrochloride and furosemide across Caco-2 cells Source: Canadian Science Publishing URL:[Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: I-CBP 112 Hydrochloride Precipitation Troubleshooting

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting for researchers and drug development professionals working with I-CBP 112 hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting for researchers and drug development professionals working with I-CBP 112 hydrochloride. As a 1[1], maintaining its solubility is critical for target engagement. A frequent challenge in in vitro assays is the precipitation of the hydrochloride salt form when transitioning from a high-concentration DMSO stock into aqueous cell culture media.

This guide dissects the physical chemistry behind this phenomenon and provides validated protocols to ensure compound solubility, stability, and reliable experimental outcomes.

TroubleshootingFlow A Precipitation Observed in Culture Media B Check Final DMSO % Limit to <0.1% A->B C Pre-warm Media to 37°C B->C Optimized D Stepwise Serial Dilution with Rapid Vortexing C->D E Verify Serum Presence (Carrier Proteins) D->E F Homogeneous Solution Ready for Assay E->F Validated

Workflow for resolving I-CBP 112 precipitation in aqueous culture media.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does I-CBP 112 hydrochloride precipitate immediately upon addition to my cell culture media?

Causality & Mechanism: I-CBP 112 is a highly lipophilic molecule. While it is1[1], aqueous culture media presents a highly polar environment. When a concentrated DMSO stock is directly spiked into static aqueous media, the rapid shift in solvent polarity causes the hydrophobic domains of I-CBP 112 to aggregate before they can thermodynamically disperse. Furthermore, the dissociation of the hydrochloride salt form induces a transient, localized drop in pH at the injection site. This microenvironmental shift further reduces the solubility of the compound, nucleating micro-precipitates that rapidly grow into visible aggregates.

Q2: What is the optimal methodology for diluting the DMSO stock into aqueous media?

Self-Validating Protocol: To prevent localized supersaturation, you must strictly control the kinetics of dilution. Follow this step-by-step methodology:

  • Stock Preparation: Reconstitute solid I-CBP 112 in anhydrous DMSO to a maximum of 10 mM to minimize the required dilution factor. Store aliquots in tightly sealed vials at -20°C[2].

  • Stock Equilibration & Rescue: Thaw the DMSO stock to room temperature. Validation Step: Inspect the tube against a direct light source. If any micro-crystals remain,2 and sonicate until optically clear[2].

  • Media Pre-warming: Pre-warm the target cell culture media to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent molecules, enhancing the thermodynamic solubility limit of the solute.

  • Dynamic Addition: Do not inject the stock directly into static media. Create a vortex in the media using a magnetic stirrer or rapid pipetting, and add the DMSO stock dropwise into the center of the vortex. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity[3].

  • Final Validation: Examine an aliquot of the final media under a phase-contrast microscope (10x or 20x objective). The absence of dark, irregular micro-crystals confirms a successful, homogeneous solvation.

Q3: Does the composition of my cell culture media affect I-CBP 112 solubility?

Expert Insight: Yes, significantly. Assays performed in serum-free media are highly prone to precipitation. Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Albumin (BSA), which acts as a physiological hydrophobic carrier protein. Albumin binds lipophilic molecules like I-CBP 112, shielding their hydrophobic domains from the aqueous environment and maintaining them in a soluble, bioavailable state. If your experiment strictly requires serum-free conditions, you must utilize an intermediate dilution step (e.g., diluting the stock 1:10 in DMSO or a biocompatible surfactant before final media addition) and lower the final assay concentration.

Q4: How stable is the compound once successfully dissolved in the culture media?

Causality & Experience: While the solid form is stable at +4°C[1], aqueous stability at 37°C is highly limited. Prolonged incubation in media can lead to gradual degradation or delayed micro-precipitation, which manifests as3 in multi-day experiments[3]. Recommendation: Always prepare1 on the exact day of the experiment[1]. For assays exceeding 24 hours, perform a complete media exchange with freshly diluted compound daily to maintain consistent pharmacological pressure.

📊 Quantitative Handling Parameters

ParameterValidated SpecificationMechanistic Rationale
Max Stock Solubility 100 mM in DMSOHighly lipophilic structure requires a non-polar solvent for primary dissolution.
Stock Storage -20°C (up to 1 month)Prevents thermal degradation of the active pharmacophore in solution.
Solid Storage +4°CMaintains structural integrity prior to reconstitution.
Media Pre-warming 37°CIncreases solvent kinetic energy to maximize the thermodynamic solubility limit.
Stock Warming 45°C – 60°C (Water Bath)Provides activation energy to dissolve nucleated micro-crystals in the stock.
Max Final DMSO < 0.1% (v/v)Prevents solvent-induced cytotoxicity and off-target cellular stress responses.

🧬 Mechanistic Impact of Solubility on Target Engagement

Maintaining absolute solubility is not merely an aesthetic requirement; it is a fundamental prerequisite for pharmacological efficacy. If I-CBP 112 precipitates, the effective intracellular concentration drops below the required threshold, preventing the competitive inhibition of the CBP/p300 bromodomain. This failure breaks the downstream signaling cascade necessary to alter histone acetylation and 4[4].

Mechanism S1 Soluble I-CBP 112 S2 CBP/p300 Bromodomain S1->S2 Target Binding S3 Competitive Inhibition S2->S3 S4 Altered Histone Acetylation S3->S4 S5 Cell Differentiation S4->S5

Mechanistic pathway of soluble I-CBP 112 inhibiting CBP/p300 to drive cellular differentiation.

📚 References

  • I-CBP 112 | CBP/p300 bromodomain inhibitor. Hello Bio.

  • I-CBP112 stability in cell culture media. Benchchem.

  • Certificate of Analysis: I-CBP 112. Tocris / Windows.net.

  • I-CBP112 | CBP/p300 Bromodomains Inhibitor. MedChemExpress.

  • Beyond the BET family: targeting CBP/p300 with 4-Acyl pyrroles. ResearchGate.

  • LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma. D-NB.info.

Sources

Optimization

reducing background noise in I-CBP 112 hydrochloride salt binding assays

Welcome to the technical support resource for I-CBP 112 hydrochloride salt binding assays. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure your ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for I-CBP 112 hydrochloride salt binding assays. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure your experiments are robust, reproducible, and yield high-quality data. This guide is structured to help you troubleshoot common issues, particularly high background noise, and to answer frequently asked questions about using this potent and selective CBP/p300 bromodomain inhibitor.

I-CBP 112: Key Specifications

I-CBP 112 is a highly selective, acetyl-lysine competitive inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, critical epigenetic coactivators involved in gene transcription.[1][2] Understanding its fundamental properties is the first step to a successful assay.

ParameterValueSource(s)
Target(s) CBP/p300 Bromodomains[3]
IC50 (CBP, AlphaScreen) ~170 nM[1][4]
IC50 (p300, ITC) ~625 nM
Mechanism of Action Acetyl-lysine competitive inhibitor[1][5]
Molecular Weight 468.59 g/mol [4]
Recommended Solvent DMSO (up to 100 mM)[3]
Aqueous Solubility Insoluble[4]

Troubleshooting Guide: Reducing Background Noise

High background is a common challenge in biochemical assays that can mask true signal and reduce the assay window (Z' factor). This section addresses platform-specific causes of background noise and provides actionable solutions.

Problem 1: High Background or Low Signal-to-Background in AlphaScreen® Assays

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology where proximity of Donor and Acceptor beads results in a luminescent signal.[6] High background often stems from non-specific bead interactions or interfering substances.

Q: My AlphaScreen® signal is high in my "no-inhibitor" control wells, leading to a poor assay window. What are the likely causes and solutions?

A: This is a classic issue of non-specific signal generation. Let's break down the potential culprits.

  • Cause 1: Non-Specific Bead Aggregation.

    • Why it happens: Proteins or other assay components can be "sticky," causing Donor and Acceptor beads to cluster non-specifically. This mimics a true binding event, generating a strong background signal.[7]

    • Solution Workflow:

      • Introduce a Detergent: Add a non-ionic detergent like Tween-20 or Brij-35 (typically at 0.01% - 0.1%) to your assay buffer.[7][8] This is the most common and effective first step to reduce non-specific protein-protein and protein-plastic interactions.

      • Add a Blocking Protein: Bovine Serum Albumin (BSA) is often used, but be aware that it can sometimes bind small molecules. Bovine Gamma Globulin (BGG) can be a superior alternative to reduce non-specific binding.[9]

      • Optimize Salt Concentration: Adjusting the salt concentration (e.g., NaCl from 50 to 150 mM) can disrupt weak, non-specific electrostatic interactions.[10]

  • Cause 2: I-CBP 112 Compound Interference.

    • Why it happens: At high concentrations, some small molecules can be promiscuous inhibitors or aggregators. Although I-CBP 112 is a well-behaved probe, poor solubility upon dilution from a DMSO stock can cause light scattering, which may interfere with the AlphaScreen signal.

    • Solution Workflow:

      • Check for Precipitation: After diluting I-CBP 112 into your aqueous assay buffer, visually inspect the wells for any cloudiness or precipitate. Centrifuge the plate briefly if needed.[5]

      • Run a Counterscreen: Use a "TruHit" kit or a similar setup with biotinylated acceptor beads and streptavidin donor beads that bind directly.[7] If I-CBP 112 inhibits this direct interaction, it may be interfering with the streptavidin-biotin linkage used in your assay rather than the target protein interaction.

      • Limit Final DMSO Concentration: Ensure the final DMSO concentration in your assay is below 1%, and ideally below 0.5%.[8] While many assays tolerate up to 5% DMSO, higher concentrations can decrease the signal and contribute to compound solubility issues.

  • Cause 3: Biotinylated Reagent Quality.

    • Why it happens: If your biotinylated peptide or protein has a low degree of biotinylation or contains excess free biotin, it can lead to inconsistent bead binding and high background.

    • Solution Workflow:

      • QC Your Reagents: Confirm the purity and extent of labeling of your biotinylated tracer via mass spectrometry.

      • Titrate Reagents: Systematically titrate your protein and biotinylated peptide concentrations to find the optimal balance that gives a robust signal without excessive background.[7] A common artifact known as the "hook effect" can occur if substrate concentrations are too high, leading to reduced signal.[7]

Problem 2: High Background in TR-FRET Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays reduce background by using a long-lifetime lanthanide donor (e.g., Europium) and time-gated detection.[11][12] This eliminates short-lived background fluorescence from plates, compounds, and media.[13] However, other sources of noise can persist.

Q: I'm using a TR-FRET assay, but my background is high and the ratiometric signal (Acceptor/Donor) is noisy. What should I check?

A: With TR-FRET, the issue is often related to instrumentation, spectral overlap, or direct compound fluorescence.

  • Cause 1: Incorrect Plate Reader Settings.

    • Why it happens: TR-FRET is critically dependent on precise timing for excitation, delay, and detection. Incorrect filter sets are the single most common reason for TR-FRET assay failure.[14]

    • Solution Workflow:

      • Verify Filters: Double-check that you are using the exact recommended emission filters for your specific lanthanide donor (e.g., Europium ~620 nm) and acceptor (e.g., APC ~665 nm).[12][14]

      • Optimize Delay and Integration Times: Consult your instrument manufacturer's guidelines. A typical delay time is 50-100 µs to allow for the decay of background fluorescence before measuring the long-lived FRET signal.

      • Confirm Plate Type: Always use black, opaque microplates to minimize background fluorescence and well-to-well crosstalk.[15]

  • Cause 2: Compound Autofluorescence.

    • Why it happens: Although time-gating reduces much of the background, some compounds can have long-lived fluorescence that interferes with the assay signal.

    • Solution Workflow:

      • Run a Compound-Only Control: Set up wells containing only the assay buffer and I-CBP 112 at the highest concentration used in your experiment. Read the plate and check for any signal in the donor or acceptor channels.

      • Check Spectral Overlap: If you observe compound fluorescence, consult a fluorimetry expert to determine if its emission spectrum overlaps with your donor or acceptor. While I-CBP 112 is not a known problematic compound in this regard, this is a critical step when screening compound libraries.

  • Cause 3: Reagent Aggregation and Light Scatter.

    • Why it happens: Aggregated proteins or precipitated compounds can scatter excitation light, which can artificially increase the signal detected in the emission channels.

    • Solution Workflow:

      • Centrifuge Protein Stocks: Before use, spin down your protein stocks at high speed (e.g., >14,000 x g for 10 min) to pellet any aggregates.[16]

      • Buffer Optimization: As with AlphaScreen, test the effect of non-ionic detergents (e.g., 0.01% Tween-20) to improve reagent solubility and reduce aggregation.[16]

Problem 3: High Variability or Low Window in Fluorescence Polarization (FP) Assays

FP assays measure the change in the tumbling rate of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[9] A small change in polarization (ΔmP) or high standard deviations can render the assay unusable.

Q: My FP assay for I-CBP 112 has a very small ΔmP window, or the Z'-factor is consistently below 0.5. How can I improve it?

A: A small assay window or high variability in FP often points to issues with the tracer, protein concentration, or buffer components.[16]

  • Cause 1: Suboptimal Tracer Design.

    • Why it happens: The change in polarization is proportional to the change in molecular size. If the fluorescent tracer is too large or the protein partner is too small, the relative size change upon binding is minimal.[16] Additionally, if the fluorophore is attached via a long, flexible linker, it can retain rotational freedom even when bound (the "propeller effect"), dampening the polarization change.[15][17]

    • Solution Workflow:

      • Evaluate Molecular Weights: Aim for at least a 10-fold difference in molecular weight between the binder and the tracer.[9]

      • Modify the Tracer: If possible, test a tracer with a shorter, more rigid linker or attach the fluorophore at a different position.[15]

      • Change the Fluorophore: Some fluorophores, like fluorescein and TAMRA, are known to perform well in FP assays.[17] If you are using a less common dye, consider switching.

  • Cause 2: Incorrect Protein Concentration.

    • Why it happens: If the protein concentration is too high relative to the tracer's dissociation constant (Kd), the assay operates in a "stoichiometric" regime. This makes it very difficult for a competitive inhibitor like I-CBP 112 to displace the tracer, resulting in no observable inhibitor effect.[16]

    • Solution Workflow:

      • Titrate the Protein: Perform a protein titration curve with a fixed concentration of your tracer (typically at or below its Kd).

      • Select an Optimal Concentration: Choose a protein concentration that gives a robust signal window but is still on the sensitive part of the binding curve (e.g., the EC50 or EC80), not at full saturation. This ensures the assay is sensitive to competition.[16]

  • Cause 3: Buffer Interference and Plate Choice.

    • Why it happens: Some buffer components, like BSA, can be intrinsically fluorescent or may bind the tracer, increasing baseline polarization.[9][15] Using clear or white plates will result in extremely high background due to light passing through or reflecting off the plastic.[17]

    • Solution Workflow:

      • Use Black Plates: This is non-negotiable for FP. Use black, opaque, non-binding surface plates.[15][16]

      • Test Buffer Components: Measure the fluorescence of each buffer component individually to identify any sources of autofluorescence.[15]

      • Avoid BSA: If possible, remove BSA from the buffer or replace it with a low-binding alternative like BGG.[9]

Visualizing the Troubleshooting Process

A systematic approach is key to diagnosing assay problems. The following decision tree can guide your troubleshooting efforts for high background noise.

TroubleshootingTree A High Background Noise Detected B Check Reagent Quality & Handling A->B C Check Assay-Specific Parameters A->C D Check General Setup (Buffer/Plates) A->D B1 I-CBP 112 Precipitation? B->B1 B2 Protein Aggregation? B->B2 B3 Tracer Purity Issue? B->B3 C1 Assay Type? C->C1 D1 Using Black Plates? D->D1 D2 Buffer Autofluorescence? D->D2 D3 Detergent Included? D->D3 B_Sol1 Prepare fresh stock. Lower final DMSO %. B1->B_Sol1 B_Sol2 Centrifuge stock before use. B2->B_Sol2 B_Sol3 Verify purity via HPLC/MS. B3->B_Sol3 C1_AS AlphaScreen C1->C1_AS C1_TRFRET TR-FRET C1->C1_TRFRET C1_FP FP C1->C1_FP C1_AS_1 Non-specific bead aggregation? C1_AS->C1_AS_1 C1_TRFRET_1 Incorrect reader filters or settings? C1_TRFRET->C1_TRFRET_1 C1_FP_1 Suboptimal tracer design or protein concentration? C1_FP->C1_FP_1 D_Sol1 Switch to opaque black plates. D1->D_Sol1 D_Sol2 Test components individually. Replace BSA with BGG. D2->D_Sol2 D_Sol3 Add 0.01% Tween-20 or Brij-35. D3->D_Sol3 C_Sol_AS Add detergent (Tween-20). Optimize salt concentration. C1_AS_1->C_Sol_AS C_Sol_TRFRET Verify filters & delay time. Run compound autofluorescence check. C1_TRFRET_1->C_Sol_TRFRET C_Sol_FP Titrate protein to EC50-EC80. Re-evaluate tracer design. C1_FP_1->C_Sol_FP

Caption: A decision tree for troubleshooting high background noise in binding assays.

Experimental Protocols

Protocol 1: Preparation of I-CBP 112 Hydrochloride Salt Working Solutions

Proper handling of the inhibitor is critical for reproducible results. I-CBP 112 is soluble in DMSO but has poor aqueous solubility.[3][4] Precipitation upon dilution is a common source of assay artifacts.

  • Prepare High-Concentration Stock (e.g., 50 mM):

    • Allow the vial of solid I-CBP 112 hydrochloride salt to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of high-purity, anhydrous DMSO to create a 50 mM stock solution.

    • Vortex thoroughly for 2-5 minutes. If needed, gently warm the tube to 37°C for 10 minutes or use an ultrasonic bath to ensure complete dissolution.[4] Visually confirm that no solid particles remain.

  • Create Aliquots:

    • Dispense the 50 mM stock into small, single-use aliquots in low-binding tubes.

    • Store aliquots at -20°C for up to one year or -80°C for up to two years.[5][18] AVOID repeated freeze-thaw cycles.[5]

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw a single aliquot of the 50 mM stock.

    • Perform serial dilutions in 100% DMSO to create intermediate stocks for your dose-response curve.

  • Prepare Final Working Solutions:

    • Add the final, small volume of DMSO-solubilized inhibitor to your aqueous assay buffer. This is the most critical step.

    • Ensure rapid and thorough mixing by pipetting up and down or vortexing immediately after addition to prevent the compound from precipitating.

    • The final concentration of DMSO in the assay should be consistent across all wells (including controls) and ideally kept below 0.5%.[8]

Protocol 2: Buffer Optimization to Reduce Background

This experiment systematically tests the effect of common buffer additives on your assay's background and signal window.

  • Prepare Base Buffer: Start with your primary buffer system (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Prepare Test Buffers: To separate aliquots of the base buffer, add individual components to be tested:

    • Buffer A: Base Buffer only

    • Buffer B: Base Buffer + 0.01% (v/v) Tween-20

    • Buffer C: Base Buffer + 0.1% (v/v) Tween-20

    • Buffer D: Base Buffer + 0.1 mg/mL BSA

    • Buffer E: Base Buffer + 0.1 mg/mL BGG

    • Buffer F: Base Buffer + 0.01% Tween-20 + 0.1 mg/mL BGG

  • Set Up Test Plate: For each buffer condition (A-F), prepare wells for:

    • Background: Buffer and all assay components except the inhibitor and one key binding partner (e.g., no protein).

    • Maximum Signal (Negative Control): Buffer with all assay components and vehicle (DMSO).

    • Minimum Signal (Positive Control): Buffer with all assay components and a saturating concentration of a known control inhibitor (or unlabeled peptide).

  • Run Assay and Analyze:

    • Incubate and read the plate according to your standard assay protocol.

    • Calculate the Signal-to-Background (S/B) ratio for each buffer condition: (Mean Signal of Max Wells) / (Mean Signal of Background Wells).

    • Calculate the Z' factor for each buffer condition: 1 - [ (3SD_max + 3SD_min) / |Mean_max - Mean_min| ].

  • Select Optimal Buffer: Choose the buffer composition that provides the highest Z' factor (ideally > 0.5) and a robust S/B ratio.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for I-CBP 112?

A: I-CBP 112 is an acetyl-lysine mimetic. It competitively binds to the bromodomain of CBP and p300, which is the domain responsible for "reading" acetylated lysine residues on histones and other proteins.[1][2] By occupying this pocket, I-CBP 112 prevents CBP/p300 from docking onto acetylated chromatin, thereby modulating gene transcription.[1][19] Interestingly, some studies have shown that I-CBP 112 binding can allosterically stimulate the histone acetyltransferase (HAT) activity of p300/CBP on nucleosomal substrates, suggesting a complex regulatory role beyond simple competitive inhibition.[2][20][21]

Mechanism cluster_0 Normal Function cluster_1 Inhibition by I-CBP 112 CBP CBP/p300 Bromodomain AcK Acetylated Lysine (on Histone Tail) CBP->AcK Binding leads to Gene Transcription Modulation CBP_i CBP/p300 Bromodomain AcK_i Acetylated Lysine (on Histone Tail) CBP_i->AcK_i Binding Blocked ICBP112 I-CBP 112 ICBP112->CBP_i Competitive Binding

Sources

Reference Data & Comparative Studies

Validation

Positive Controls for I-CBP 112 Hydrochloride Salt Epigenetic Experiments: A Comprehensive Comparison Guide

In the rapidly evolving landscape of epigenetic pharmacology, isolating the precise mechanism of a targeted probe is paramount. I-CBP 112 hydrochloride salt is a highly potent, selective acetyl-lysine competitive inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of epigenetic pharmacology, isolating the precise mechanism of a targeted probe is paramount. I-CBP 112 hydrochloride salt is a highly potent, selective acetyl-lysine competitive inhibitor that targets the bromodomains of the CREB-binding protein (CBP) and p300[1]. While it is a powerful tool for investigating chromatin dynamics, the unique structural biology of CBP/p300 demands rigorous, self-validating experimental designs.

As an application scientist, deploying I-CBP 112 without the correct orthogonal positive controls can lead to ambiguous data. This guide objectively compares the performance of I-CBP 112 against alternative epigenetic modulators and provides field-proven, step-by-step methodologies to ensure your experimental workflows are mechanistically sound and publication-ready.

The Mechanistic Rationale for Control Selection

To understand why specific positive controls are required for I-CBP 112, we must examine the causality of CBP/p300 inhibition. CBP and p300 are massive transcriptional co-activators possessing two distinct, druggable epigenetic domains:

  • The Bromodomain (The "Reader"): Recognizes and binds to acetylated lysine residues, anchoring the complex to specific chromatin loci.

  • The Histone Acetyltransferase (HAT) Domain (The "Writer"): Catalyzes the addition of acetyl groups to histone tails (e.g., H3K18, H3K27), relaxing chromatin to promote gene transcription.

I-CBP 112 selectively binds the bromodomain (IC50 = 0.142–0.17 µM for CBP; 0.625 µM for p300)[1]. By occupying this pocket, it displaces the co-activator from chromatin. However, I-CBP 112 does not inhibit the HAT domain . In fact, binding at the bromodomain can allosterically enhance p300 HAT activity, leading to a paradoxical increase in H3K18 and H3K23 acetylation[2].

Because I-CBP 112 uncouples the reader function from the writer function, researchers cannot use global histone acetylation as a direct readout for target engagement. To build a self-validating system, you must compare I-CBP 112 against controls that target the HAT domain (to prove phenotypic dependence on the reader vs. writer) and alternative reader domains.

CBP_p300_Pathways CBP_p300 CBP/p300 Co-activator BRD Bromodomain (Reader) CBP_p300->BRD HAT HAT Domain (Writer) CBP_p300->HAT Chromatin Chromatin Binding & Transcription BRD->Chromatin Reads acetyl-lysine Acetylation Histone Acetylation (H3K18ac/H3K27ac) HAT->Acetylation Writes acetyl marks ICBP112 I-CBP 112 / SGC-CBP30 ICBP112->BRD Inhibits A485 A-485 / C646 A485->HAT Inhibits

Pharmacological targeting of CBP/p300 domains: Bromodomain vs. HAT domain inhibition.

Comparative Analysis of Positive Controls

When designing an experiment with I-CBP 112, select from the following positive controls based on your specific biological question:

A. A-485 (The Orthogonal "Writer" Control)

A-485 is a potent, highly selective catalytic inhibitor of the p300/CBP HAT domain, boasting IC50 values of 9.8 nM (p300) and 2.6 nM (CBP)[3].

  • Why use it: A-485 is the ultimate orthogonal control. While I-CBP 112 maintains or increases H3K27ac/H3K18ac, A-485 aggressively depletes these marks[4]. If your cancer model dies when treated with A-485 but survives I-CBP 112, the tumor is dependent on CBP/p300 catalytic activity, not its scaffolding/reader function[5].

B. SGC-CBP30 (The Alternative "Reader" Control)

SGC-CBP30 is another selective CBP/p300 bromodomain inhibitor.

  • Why use it: Every small molecule has potential off-target effects. If I-CBP 112 induces a specific phenotype (e.g., repressing ABC transporters to overcome multidrug resistance[6]), replicating this phenotype with the structurally distinct SGC-CBP30 validates that the effect is genuinely driven by CBP/p300 bromodomain antagonism.

C. (+)-JQ1 (The Parallel Epigenetic Control)

(+)-JQ1 is a potent inhibitor of the BET family of bromodomains (e.g., BRD4).

  • Why use it: CBP/p300 and BRD4 frequently co-occupy super-enhancers to drive oncogenes like MYC. Using JQ1 alongside I-CBP 112 helps determine whether a transcriptional collapse is specific to CBP/p300 displacement or a general vulnerability to bromodomain inhibition.

Quantitative Data Summary
CompoundTarget DomainPrimary Target IC50Impact on Global H3K18ac / H3K27acPrimary Use Case in I-CBP 112 Assays
I-CBP 112 CBP/p300 Bromodomain142–170 nM (CBP)[1]Maintained or Enhanced[2]Primary experimental probe.
A-485 CBP/p300 HAT Domain2.6 nM (CBP)[3]Severely Depleted[4]Orthogonal control for writer inhibition.
SGC-CBP30 CBP/p300 Bromodomain~21 nM (CBP)MaintainedChemotype validation control.
(+)-JQ1 BET Bromodomains~50 nM (BRD4)Unchanged (Directly)Parallel control for super-enhancer disruption.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, your experimental design must validate both the molecular mechanism and the downstream phenotype. Below are two standardized protocols utilizing I-CBP 112 and its controls.

Exp_Workflow Cells Seed Target Cells (e.g., PC-3, HL-60) Treat Compound Treatment (I-CBP 112, A-485, JQ1) Cells->Treat Split Assay Divergence Treat->Split WB Western Blot (H3K27ac, H3K18ac) Split->WB Validate Writer Inhibition Viability Viability / RT-qPCR (MYC Expression) Split->Viability Validate Reader Inhibition

Standardized workflow for validating CBP/p300 inhibitor efficacy and mechanism of action.

Protocol 1: Differentiating Reader vs. Writer Activity via Histone Extraction (Mechanism Validation)

This protocol proves that your compounds are active and acting via their distinct domains.

Materials:

  • PC-3 prostate cancer cells or HL-60 leukemia cells[2][4].

  • I-CBP 112 (1 µM and 5 µM), A-485 (1 µM), DMSO (Vehicle).

  • Histone Extraction Kit (acid extraction method preferred).

  • Antibodies: Anti-H3K27ac, Anti-H3K18ac, Anti-Total H3.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 1×105 cells/mL in 6-well plates. Allow 24 hours for adherence (if using adherent cells like PC-3).

  • Treatment: Treat parallel wells with 0.1% DMSO, 1 µM I-CBP 112, 5 µM I-CBP 112, and 1 µM A-485. Incubate for 24 hours.

  • Harvest & Extraction: Wash cells with ice-cold PBS. Perform acid extraction of histones to preserve acetylation marks and remove non-histone chromatin proteins.

  • Western Blotting: Load 2-5 µg of histone extract per lane on a 4-20% Tris-Glycine gel. Transfer to a PVDF membrane.

  • Probing: Probe for H3K27ac and H3K18ac. Strip and re-probe for Total H3 as a loading control.

  • Data Interpretation:

    • Self-Validation Check: The A-485 lane must show near-complete ablation of H3K27ac/H3K18ac[4]. The I-CBP 112 lanes should show equal or slightly elevated acetylation compared to DMSO[2]. This confirms that I-CBP 112 is not inadvertently inhibiting the HAT domain.

Protocol 2: Phenotypic Repression Assay in Leukemia Models (Phenotype Validation)

This protocol assesses the downstream biological effect of displacing the CBP/p300 complex from chromatin.

Materials:

  • HL-60 leukemia cells.

  • I-CBP 112, SGC-CBP30, (+)-JQ1.

  • CellTiter-Glo® Luminescent Cell Viability Assay.

  • RNA extraction kit and RT-qPCR reagents for MYC and GAPDH.

Step-by-Step Methodology:

  • Treatment Matrix: Seed HL-60 cells in 96-well plates (for viability) and 12-well plates (for RNA). Treat with a dose-response gradient (0.1 µM to 10 µM) of I-CBP 112, SGC-CBP30, and (+)-JQ1.

  • Transcriptional Analysis (24h): Harvest the 12-well plates at 24 hours. Extract RNA, synthesize cDNA, and perform RT-qPCR for MYC.

    • Causality Note: Displacing CBP/p300 from super-enhancers rapidly collapses MYC transcription. Both I-CBP 112 and JQ1 should show dose-dependent MYC downregulation.

  • Viability Analysis (72h): At 72 hours, add CellTiter-Glo reagent to the 96-well plates. Incubate for 10 minutes at room temperature and read luminescence.

  • Data Interpretation: Calculate the IC50 for cell viability. Compare the IC50 of I-CBP 112 with SGC-CBP30 to confirm that the anti-leukemic effect is a class-wide feature of CBP/p300 bromodomain inhibition, rather than a compound-specific artifact.

References

  • Tocris Bioscience. "I-CBP 112 | CAS 1640282-31-0".
  • MedChemExpress. "I-CBP112 | CBP/p300 Bromodomains Inhibitor".
  • MedChemExpress. "A-485 | p300/CBP Inhibitor".
  • Abcam. "A-485 (CAS 1889279-16-6)".
  • MedKoo Biosciences. "A-485 | CAS#1889279-16-6 | p300/CBP inhibitor".
  • ACS Figshare. "Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP".
  • PMC. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs".

Sources

Comparative

I-CBP 112 hydrochloride salt selectivity profile against BET family

Title: I-CBP 112 Hydrochloride Salt: A Comprehensive Selectivity Profile Against the BET Family Introduction Bromodomains (BRDs) are the primary epigenetic "readers" responsible for recognizing ε -N-acetylated lysine (Ka...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: I-CBP 112 Hydrochloride Salt: A Comprehensive Selectivity Profile Against the BET Family

Introduction Bromodomains (BRDs) are the primary epigenetic "readers" responsible for recognizing ε -N-acetylated lysine (Kac) residues on histones. Historically, epigenetic drug discovery was heavily skewed toward the BET (Bromodomain and Extra-Terminal) family—comprising BRD2, BRD3, BRD4, and BRDT. However, pan-BET inhibition often triggers broad, dose-limiting cytotoxicity by indiscriminately suppressing essential gene transcription.

To achieve precise epigenetic modulation, targeting non-BET bromodomains has become a critical therapeutic paradigm. The CREB-binding protein (CBP) and its paralog EP300 (p300) are transcriptional co-activators with intrinsic histone acetyltransferase (HAT) activity. I-CBP 112 (frequently utilized as a hydrochloride salt for enhanced aqueous solubility) was engineered as a first-in-class, highly selective acetyl-lysine competitive inhibitor of the CBP/EP300 bromodomains.

As an application scientist, the most frequent question I encounter regarding this compound is: How cleanly does I-CBP 112 discriminate between CBP/EP300 and the structurally homologous BET family? This guide dissects the biochemical selectivity profile of I-CBP 112, benchmarks it against alternative probes, and details the self-validating experimental workflows required to verify these interactions in your own laboratory.

Quantitative Selectivity Profiling: I-CBP 112 vs. Alternatives

The architectural homology between the Kac-binding pockets of CBP/EP300 and BRD4 necessitates rigorous selectivity profiling. I-CBP 112 was developed by modifying an oxazepine scaffold to exploit a unique induced-fit pocket within CBP/EP300. Specifically, the aromatic group of I-CBP 112 forms a ππ interaction with the R1173 residue of CBP—an interaction absent in the BET family .

To objectively evaluate I-CBP 112, we must compare its binding kinetics against both a structurally distinct CBP/EP300 inhibitor (SGC-CBP30) and a gold-standard BET inhibitor (JQ1).

Table 1: Biochemical Affinity and Selectivity Benchmarking (Isothermal Titration Calorimetry)

InhibitorTarget ClassCBP Kd​ (nM)p300 Kd​ (nM)BRD4(1) Kd​ (nM)Selectivity (CBP vs. BRD4)
I-CBP 112 CBP/EP3001511675,590~37-fold
SGC-CBP30 CBP/EP3002138~840~40-fold
(+)-JQ1 BET (Pan)>10,000>10,000~50Highly BET Selective

Data synthesized from foundational structural genomics profiling , .

Application Insight: While SGC-CBP30 exhibits a lower absolute Kd​ for CBP, I-CBP 112 demonstrates an exceptionally clean profile across the wider kinome and non-BET bromodomains. Furthermore, I-CBP 112 uniquely stimulates the acetylation of histone H3K18 in nucleosomes by allosterically activating the HAT domain of p300/CBP—a feature not observed with SGC-CBP30 .

Mechanistic Divergence on Chromatin Pathways

Understanding the causality behind this selectivity is crucial for experimental design. BET inhibitors like JQ1 physically displace BRD4 from chromatin, leading to the rapid eviction of transcriptional machinery and subsequent downregulation of super-enhancer-driven oncogenes (e.g., MYC).

Conversely, I-CBP 112 selectively displaces the CBP/EP300 bromodomain without evicting the full-length CBP protein from chromatin. This localized inhibition modulates specific acetylation-dependent protein-protein interactions without causing the widespread transcriptional collapse associated with BET inhibitors.

Pathway Acetylated_Histone Acetylated Histones (e.g., H3K56ac) CBP_EP300 CBP/EP300 Bromodomain (Target) Acetylated_Histone->CBP_EP300 Recognized by BRD4 BRD4 (BET Family) (Off-Target) Acetylated_Histone->BRD4 Recognized by Transcription Gene Transcription (e.g., c-Myc, IRF4) CBP_EP300->Transcription Co-activates BRD4->Transcription Drives ICBP112 I-CBP 112 (CBP/p300 Inhibitor) ICBP112->CBP_EP300 Blocks (Kd 151 nM) ICBP112->BRD4 Weak Effect (Kd 5.6 µM) JQ1 JQ1 (BET Inhibitor) JQ1->BRD4 Blocks (Kd ~50 nM)

Mechanistic divergence of I-CBP 112 and JQ1 on chromatin reader pathways.

Experimental Methodology: Validating Selectivity via AlphaScreen

To empirically validate the selectivity of I-CBP 112 against the BET family in your own laboratory, the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is the gold standard.

Why AlphaScreen over standard ELISA? Bromodomain-ligand interactions often exhibit fast off-rates. The multiple washing steps required in standard ELISA disrupt the binding equilibrium, artificially skewing the IC50​ . AlphaScreen is a bead-based, wash-free assay that maintains thermodynamic equilibrium, ensuring high-fidelity measurements of competitive displacement .

Workflow Step1 1. Reagent Prep Biotin-H3K56ac & His-CBP Step2 2. Compound Titration Add I-CBP 112 (0.1 nM - 10 µM) Step1->Step2 Step3 3. Bead Incubation Streptavidin Donor & Ni-NTA Acceptor Step2->Step3 Step4 4. Excitation & Emission Ex: 680nm | Em: 520-620nm Step3->Step4 Step5 5. IC50 Calculation Non-linear Regression Step4->Step5

Step-by-step AlphaScreen workflow for determining I-CBP 112 binding affinity.

Self-Validating Protocol: Competitive Displacement Assay
  • Buffer Preparation : Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

    • Causality Check: Bromodomain inhibitors are notoriously prone to colloidal aggregation. The inclusion of a mild detergent like CHAPS is non-negotiable to prevent non-specific compound aggregation, a primary driver of false positives in high-throughput screening.

  • Reagent Master Mix : Prepare a master mix of 10 nM His-tagged CBP bromodomain (use His-tagged BRD4 for the counter-screen) and 10 nM biotinylated H3K56ac peptide.

    • Causality Check: The concentration of the H3K56ac peptide must remain below its native Kd​ (~13.8 µM) to ensure the assay remains highly sensitive to competitive inhibition without signal depletion.

  • Compound Titration : Prepare an 11-point 1:3 serial dilution of I-CBP 112 in DMSO. Transfer to a 384-well ProxiPlate. Ensure the final DMSO concentration remains strictly constant at 0.1% across all wells to prevent solvent-induced protein denaturation.

  • Equilibration & Self-Validation : Incubate the protein-peptide mix with the compound for 30 minutes at room temperature.

    • Validation Step: Always run a positive control (unlabelled H3K56ac peptide to force 100% displacement) and a vehicle control (0.1% DMSO for 0% displacement). Calculate the Z'-factor; a Z' > 0.5 confirms the assay is robust and ready for bead addition.

  • Bead Addition : Under subdued lighting (Alpha beads are highly photosensitive), add 10 µg/mL Streptavidin-coated Donor beads and Ni-NTA Acceptor beads. Incubate for 1 hour.

  • Detection : Read the plate on a multilabel reader (Excitation: 680 nm, Emission: 520-620 nm). Plot the luminescent ratio against the log of inhibitor concentration using a 4-parameter logistic non-linear regression to derive the IC50​ .

Synergistic Applications in Drug Development

Because I-CBP 112 and JQ1 target distinct epigenetic nodes with high selectivity, they exhibit profound synergy in combinatorial therapies. Pre-treatment of leukemic blasts with I-CBP 112 impairs aberrant self-renewal and significantly sensitizes the cells to BET inhibition . This combinatorial strategy allows researchers to lower the required dose of BET inhibitors, effectively mitigating their dose-limiting toxicities while achieving robust anti-cancer efficacy.

References

  • Chemical probes and inhibitors of bromodomains outside the BET family. RSC Medicinal Chemistry, 2016. URL:[Link]

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. Cancer Research, 2015. URL:[Link]

  • Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. ACS Chemical Biology, 2016. URL:[Link]

Validation

Epigenetic Polypharmacology: A Comparative Guide to the Synergistic Effects of I-CBP 112 and BET Inhibitors

Executive Summary The therapeutic targeting of epigenetic readers and writers has revolutionized precision oncology. Among the most promising targets are the bromodomain and extra-terminal (BET) family proteins and the C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of epigenetic readers and writers has revolutionized precision oncology. Among the most promising targets are the bromodomain and extra-terminal (BET) family proteins and the CREB-binding protein (CBP)/p300 co-activators. While BET inhibitors (e.g., JQ1, OTX015) have demonstrated profound efficacy in downregulating oncogenic drivers like c-MYC, resistance mechanisms often limit their monotherapy potential.

This guide provides an objective, data-driven comparison between the CBP/p300-selective inhibitor I-CBP 112 and standard BET inhibitors . Furthermore, it explores the experimental rationale and proven synergistic effects of combining these two classes of epigenetic modifiers to collapse oncogenic transcriptional networks and overcome multidrug resistance.

Comparative Profiling: I-CBP 112 vs. BET Inhibitors

To design rational combination therapies, researchers must first understand the distinct biochemical profiles and downstream functional consequences of each inhibitor class. I-CBP 112 is a highly selective, non-covalent benzoxazepine compound that competitively inhibits the acetyl-lysine binding pocket of CBP/p300 bromodomains[1]. Unlike BET inhibitors, which displace BRD4 to halt transcription, I-CBP 112 uniquely induces an allosteric enhancement of histone acetyltransferase (HAT) activity on nucleosome substrates[2].

Table 1: Target Affinity and Functional Comparison
FeatureI-CBP 112BET Inhibitors (e.g., (+)-JQ1)
Primary Target(s) CBP and p300 BromodomainsBET Bromodomains (BRD2, BRD3, BRD4, BRDT)
Binding Affinity ( Kd​ ) CBP: 151 nM; p300: 167 nM[2]BRD4(1): <50 nM[2]
Inhibitory Conc. ( IC50​ ) 170 nM (vs. H3K56ac peptide)[2]77 nM (BRD4(1)); 33 nM (BRD4(2))[2]
Primary Mechanism Acetyl-lysine competitive inhibition; allosteric HAT stimulation[2]Chromatin displacement of BET proteins[3]
Key Transcriptional Effect Represses ABC transporters (ABCC1, ABCC10) via LSD1 recruitment[4]Potent suppression of lineage-specific master transcription factors (e.g., c-MYC)[3]
Resistance Modulation Reverses multidrug resistance by decreasing drug efflux[4]Modulates immune-checkpoint ligands (e.g., PD-L1)[3]

The Synergistic Paradigm: Mechanistic Convergence

The rationale for combining I-CBP 112 with BET inhibitors lies in their non-overlapping but complementary mechanisms of transcriptional regulation.

In models of acute myeloid leukemia (AML) and prostate cancer, dual inhibition arrests proliferation far more effectively than either agent alone[4][5]. The synergy is driven by a two-pronged attack on the cancer cell's survival machinery:

  • Proliferation Arrest: BET inhibitors rapidly displace BRD4 from super-enhancers, starving the cell of essential oncogenes like c-MYC[3].

  • Sensitization & Efflux Blockade: I-CBP 112 alters the chromatin landscape at the promoters of ATP-binding cassette (ABC) transporters. By recruiting the demethylase LSD1, it strips the transcription-promoting H3K4me3 marks, thereby downregulating ABCC1 and ABCC10[4]. This traps chemotherapeutic agents (and the BET inhibitors themselves) inside the cell, amplifying their localized toxicity.

Pathway ICBP I-CBP 112 CBP CBP/p300 Bromodomain ICBP->CBP Competitive Inhibition BETi BET Inhibitors (e.g., JQ1) BRD4 BET Bromodomains (BRD2/3/4) BETi->BRD4 Competitive Inhibition Chromatin Chromatin Remodeling (LSD1 Recruitment, ↓ H3K4me3) CBP->Chromatin Transcription Transcriptional Suppression BRD4->Transcription ABC ↓ ABC Transporters (ABCC1, ABCC10) Chromatin->ABC MYC ↓ Oncogenes (c-MYC, KLK3) Transcription->MYC Synergy Synergistic Apoptosis & Reversal of Drug Resistance ABC->Synergy Sensitization MYC->Synergy Growth Arrest

Mechanistic synergy of I-CBP 112 and BET inhibitors in overcoming cancer resistance.

Validated Experimental Protocols

To rigorously evaluate the synergistic effects of these epigenetic modifiers, researchers must utilize self-validating assay systems. The following protocols detail the exact methodologies required to quantify synergy and validate the underlying transcriptional mechanisms.

Protocol 1: Cell Viability & Synergy Matrix Assay

Causality Check: Why use a checkerboard matrix dosing format? Epigenetic drugs frequently exhibit non-linear dose-response kinetics. A full matrix ensures that synergistic interactions are mathematically distinguished from mere additive toxicity using the Chou-Talalay Combination Index (CI). A CI < 1 indicates true synergy[6].

  • Cell Seeding: Harvest leukemic cells (e.g., MLL-CBP immortalized bone marrow cells) or triple-negative breast cancer cells (e.g., MDA-MB-231) in logarithmic growth phase. Seed at 5×103 cells/well in a 96-well opaque plate.

  • Compound Preparation: Prepare 10 mM stock solutions of I-CBP 112 and (+)-JQ1 in DMSO.

  • Matrix Dosing: Perform a 6x6 checkerboard dilution matrix. Dose I-CBP 112 horizontally (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) and JQ1 vertically (e.g., 0, 50, 100, 250, 500, 1000 nM). Ensure final DMSO concentration remains constant ( ≤0.1% ) across all wells.

  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add 10 µL of WST-1 reagent or CellTiter-Glo to each well. Incubate for 2 hours (WST-1) or 10 minutes (CellTiter-Glo). Measure absorbance at 450 nm or luminescence, respectively.

  • Data Analysis: Normalize data to vehicle-treated controls. Input the dose-response matrices into synergy-scoring software (e.g., SynergyFinder) to calculate the ZIP or Chou-Talalay CI scores.

Protocol 2: Transcriptional Repression & Chromatin Occupancy Assay

Causality Check: Why measure ABCC1/ABCC10 mRNA levels? Because multidrug resistance is a primary failure point in chemotherapy. Validating the downregulation of these specific ABC transporters confirms that I-CBP 112 is actively remodeling the chromatin landscape to prevent drug efflux, a mechanism completely distinct from BET inhibition[4].

  • Treatment: Treat MDA-MB-231 cells with 10 µM I-CBP 112, 500 nM JQ1, or the combination for 72 hours[4].

  • RNA Extraction & cDNA Synthesis: Lyse cells and extract total RNA using a standard column-based kit. Synthesize cDNA using 1 µg of total RNA.

  • RT-qPCR: Perform real-time PCR using specific primers for ABCC1, ABCC10, c-MYC, and GAPDH (internal control).

  • Validation (Optional but Recommended): To prove the mechanism, perform Chromatin Immunoprecipitation (ChIP-qPCR) targeting the ABCC1 promoter using antibodies against LSD1 and H3K4me3. A successful assay will show increased LSD1 occupancy and decreased H3K4me3 marks in the I-CBP 112 treated groups[4].

Protocol S1 1. Cell Seeding (e.g., MDA-MB-231) S2 2. Matrix Dosing (I-CBP 112 + JQ1) S1->S2 S3 3. Incubation (72 hours) S2->S3 S4 4. Viability / qPCR (WST-1 / RT-qPCR) S3->S4 S5 5. Synergy Analysis (Chou-Talalay CI) S4->S5

Step-by-step experimental workflow for evaluating epigenetic drug combination synergy.

Conclusion

For drug development professionals and application scientists, the combination of CBP/p300 inhibitors and BET inhibitors represents a highly rational polypharmacology strategy. While BET inhibitors excel at suppressing primary oncogenic drivers like c-MYC, their efficacy is often blunted by cellular resistance mechanisms. I-CBP 112 bridges this gap by not only impairing aberrant self-renewal but actively dismantling the multidrug resistance architecture (via ABC transporter repression). Experimental workflows utilizing matrix dosing and transcriptional profiling are essential to accurately map this synergistic landscape and translate these findings into viable pre-clinical models.

References

  • CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC / NIH. URL:[Link]

  • Targeting CBP and p300: Emerging Anticancer Agents - MDPI. URL:[Link]

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - AACR Journals (Cancer Res; 75(23); 5106–19). URL:[Link]

  • WO2022184664A1 - Anticancer combination therapy - Google Patents.
  • BET Inhibition Enhances TNF-Mediated Antitumor Immunity - AACR Journals. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling I-CBP 112 Hydrochloride Salt

As a Senior Application Scientist, I recognize that handling potent epigenetic modulators like I-CBP 112 Hydrochloride Salt requires more than just a cursory glance at a Safety Data Sheet (SDS). I-CBP 112 is a highly sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling potent epigenetic modulators like I-CBP 112 Hydrochloride Salt requires more than just a cursory glance at a Safety Data Sheet (SDS). I-CBP 112 is a highly selective, acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains, frequently utilized in leukemia models and transcriptional regulation studies[1][2].

To ensure both the integrity of your experimental data and the safety of your laboratory personnel, this guide provides a comprehensive, causality-driven framework for the operational handling, reconstitution, and disposal of I-CBP 112 Hydrochloride Salt.

Chemical Identity & Risk Assessment

Before physically handling the compound, it is critical to understand its physicochemical properties and hazard profile. I-CBP 112 HCl is not classified as acutely toxic to humans via standard exposure routes; however, its profound environmental toxicity dictates strict handling and disposal parameters[3][4].

Table 1: Quantitative Data & Hazard Identity

PropertyValueScientific & Safety Relevance
Target CBP/EP300 BromodomainsPotent epigenetic modulator (Kds = 142 and 625 nM)[2]; requires precise dosing to avoid off-target cytotoxicity.
CAS Number 2147701-33-3Specifically identifies the hydrochloride salt form, which exhibits different solubility kinetics than the free base[5].
Molecular Weight 505.1 g/mol Critical for accurate molarity calculations during stock preparation[5].
Solubility DMSO, DMF, Ethanol (up to 16 mg/mL)Dictates solvent choice. Anhydrous DMSO is preferred to prevent hydrolytic degradation[5].
Hazard Codes H410 (Aquatic Acute 1 / Chronic 1)Highly toxic to aquatic life[3]. Mandates strict environmental isolation; absolutely no drain disposal[6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often applied blindly. Below is the required PPE matrix for handling I-CBP 112 HCl, grounded in the specific causality of the compound's physical state and solvent interactions[4][6].

Table 2: Causality-Driven PPE Requirements

Equipment TypeSpecificationOperational Causality
Hand Protection Impermeable Nitrile GlovesPrevents dermal absorption. This is especially critical once the compound is dissolved in highly permeable solvents like DMSO, which act as transdermal carriers.
Eye Protection ANSI-approved Safety GogglesProtects mucous membranes from micro-splashes during the vortexing or sonication of concentrated stock solutions.
Respiratory NIOSH-approved N95 or higherEssential when handling bulk dry powder. Prevents the inhalation of aerosolized fine particulates that can irritate the upper respiratory tract[6].
Body Protection Standard Laboratory CoatProvides a physical barrier against accidental spills and prevents the cross-contamination of personal clothing.

Operational Handling & Reconstitution Protocol

The biological efficacy of I-CBP 112 is highly dependent on its structural integrity. Improper reconstitution can lead to precipitation, resulting in inaccurate dosing and failed assays. The following protocol is designed as a self-validating system to guarantee compound viability.

Step-by-Step Reconstitution Methodology:

  • Thermal Equilibration: Remove the vial from cold storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture. Condensation on the powder can cause localized hydrolysis and alter the compound's effective molecular weight.

  • Solvent Addition: In a certified fume hood, add the calculated volume of anhydrous DMSO or DMF to achieve your desired stock concentration (e.g., 10 mM)[5].

    • Causality: Performing this in a fume hood protects the operator from solvent vapors and potential compound aerosolization.

  • Dissolution & Agitation: Vortex the vial for 30 seconds. If the compound does not fully dissolve, warm the tube to 37°C for 10 minutes and sonicate briefly[7].

    • Causality: Heat and sonication provide the activation energy required to fully disrupt the crystalline lattice of the hydrochloride salt.

  • Self-Validation (QC Check): Hold the vial against a light source. The solution must be completely transparent with no visible particulates.

    • Causality: Any remaining turbidity indicates incomplete dissolution, which will artificially lower the effective concentration of your stock. Do not proceed until optical clarity is achieved.

  • Aliquoting & Storage: Divide the stock solution into single-use sterile microcentrifuge tubes. Store at -80°C for up to 2 years, or -20°C for up to 1 year[2].

    • Causality: I-CBP 112 is sensitive to repeated freeze-thaw cycles, which induce irreversible precipitation. Single-use aliquots eliminate this risk.

Reconstitution Start I-CBP 112 HCl (Solid Powder) Eq Equilibrate to Room Temp (Prevents moisture condensation) Start->Eq Solvent Add Anhydrous DMSO/DMF (Perform in Fume Hood) Eq->Solvent Mix Vortex & Sonicate at 37°C (Disrupts crystalline lattice) Solvent->Mix Validate Visual QC Check (Ensure 100% optical clarity) Mix->Validate Aliquot Aliquot into Sterile Tubes (Prevents freeze-thaw degradation) Validate->Aliquot Store80 Store at -80°C (Stable for up to 2 years) Aliquot->Store80

Fig 1. Self-validating reconstitution and storage workflow for I-CBP 112 HCl.

Accidental Release & Spill Management

Because I-CBP 112 HCl carries an H410 hazard classification (Very toxic to aquatic life with long-lasting effects)[3], standard "sweep and wash" methods are insufficient and potentially illegal under environmental regulations.

Step-by-Step Spill Containment Methodology:

  • Isolation & PPE Verification: Immediately restrict access to the spill area. Ensure you are wearing an N95 respirator, safety goggles, and double nitrile gloves[6].

    • Causality: Double-gloving provides a fail-safe in case the outer glove is compromised during mechanical cleanup.

  • Containment (Solid Spill): Gently cover the spilled powder with a damp paper towel. Do not use a high-pressure water stream or dry sweeping[4].

    • Causality: Dry sweeping or water streams will aerosolize the fine powder, creating an inhalation hazard and spreading the aquatic toxicant over a larger surface area.

  • Collection: Using non-sparking tools (e.g., a plastic scoop), carefully collect the damp material and the paper towels. Transfer them directly into a sealable, chemically compatible hazardous waste container[6].

  • Decontamination & Self-Validation: Wash the affected surface with a detergent solution, absorbing all wash water with paper towels. Self-Validation: Wipe the area with a final dry tissue and inspect under bright light to ensure absolutely no crystalline residue remains.

  • Environmental Disposal: Label the waste container clearly as an "Environmentally Hazardous Substance (Aquatic Toxicant)" and dispose of it via your institution's certified chemical waste contractor[3][6].

Spill Spill Accidental Spill Identified PPE Don N95 Respirator & Double Gloves (Prevents inhalation & dermal exposure) Spill->PPE Contain Cover with Damp Towel (Prevents dust aerosolization) PPE->Contain Collect Collect with Plastic Scoop (Avoids mechanical dispersion) Contain->Collect Dispose Transfer to Hazardous Waste (Complies with H410 aquatic toxicity) Collect->Dispose

Fig 2. Emergency spill containment and environmental disposal protocol.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.